Product packaging for (-)-trans-Allethrin(Cat. No.:)

(-)-trans-Allethrin

Cat. No.: B1258901
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-DRXWIORDSA-N
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Description

Historical Trajectory and Discovery within Synthetic Pyrethroid Development

The journey of synthetic pyrethroids began with the quest to create more robust analogues of the natural insecticidal compounds found in chrysanthemum flowers. inchem.orgwikipedia.org The first breakthrough in this endeavor was the synthesis of allethrin (B1665230) in 1949 by Milton S. Schechter and his team at the U.S. Department of Agriculture. wikipedia.orgwho.intnih.gov This achievement was a pivotal moment, establishing the foundation for a new class of insecticides. inchem.orgchemistryviews.org Allethrin was the first synthetic pyrethroid to be commercialized, with its market introduction in 1952. inchem.orgwho.int

The initial synthesis of allethrin produced a racemic mixture of eight different stereoisomers. inchem.orgwho.int This complexity arises from the three chiral centers in the molecule. chemistryviews.org Subsequent research focused on isolating and characterizing these isomers to identify those with the highest insecticidal efficacy. chemistryviews.org This led to the development of enriched isomeric mixtures and eventually, the synthesis of specific isomers. The term "allethrin" itself refers to a mixture of these isomers, while more specific names like bioallethrin (B1148691) and esbiothrin (B166119) were introduced for formulations with particular isomeric compositions. wikipedia.orgwho.int The development of these refined formulations was a significant step in optimizing the insecticidal properties of allethrin-based products. chemistryviews.org

Chemicogenomic Classification of Allethrin Isomers: Focus on (-)-trans-Allethrin Stereochemistry

Pyrethroids are broadly classified into two main types, Type I and Type II, based on their chemical structure and the resulting toxicological effects. inchem.orgnih.gov This classification is primarily determined by the absence or presence of an α-cyano group on the alcohol moiety. nih.govwikipedia.org Allethrin, lacking this cyano group, is classified as a Type I pyrethroid. inchem.orgnih.govcoresta.org Type I pyrethroids are typically associated with a "T-syndrome" in mammals, characterized by tremors and hyperexcitability. inchem.orgpublisso.de

The stereochemistry of allethrin isomers is crucial to their biological activity. Allethrin is an ester of chrysanthemic acid and allethrolone (B1665232). who.int The eight stereoisomers of allethrin result from the different spatial arrangements at the chiral centers in both the acid and alcohol portions of the molecule. who.intchemistryviews.org The insecticidal potency of these isomers varies significantly. chemistryviews.org

The nomenclature "this compound" specifies a particular stereoisomer. The "trans" designation refers to the orientation of the substituents on the cyclopropane (B1198618) ring of the chrysanthemic acid portion. taylorandfrancis.com Research has shown that the trans isomers of pyrethroids are often preferred for household use. researchgate.net The "(-)" indicates the levorotatory nature of this isomer, signifying its ability to rotate plane-polarized light to the left. The insecticidal effectiveness of the different allethrin stereoisomers has been a subject of detailed study, with some isomers demonstrating significantly higher activity than others. chemistryviews.org

Table 1: Classification and Stereochemistry of Allethrin

Feature Description
Compound Allethrin
Chemical Class Synthetic Pyrethroid
Type Type I (non-cyano) inchem.orgnih.govcoresta.org
Discovery 1949 by Schechter et al. wikipedia.orgwho.intnih.gov
Stereoisomers 8 possible stereoisomers who.intchemistryviews.org
This compound A specific levorotatory, trans-isomer of allethrin.

Contemporary Academic Relevance of this compound in Pest Management Paradigms

Despite being the first synthetic pyrethroid, allethrin and its isomers, including this compound, continue to be relevant in contemporary pest management. They are widely used in household insecticide products, such as mosquito coils, mats, and aerosol sprays, for the control of flying insects like mosquitoes and flies. wikipedia.orgchemicalbook.comnih.gov

Recent research continues to explore the efficacy of allethrin-based products. For instance, studies have evaluated the bio-efficacy of d-trans-allethrin against mosquito species like Aedes aegypti, the vector for dengue fever, demonstrating its effectiveness in providing protection from mosquito bites. dipterajournal.com The use of d-trans-allethrin in insecticide sprays has been shown to be effective in controlling this important disease vector. dipterajournal.com Furthermore, the insecticidal properties of allethrin and its isomers are utilized in spatial repellents, which are designed to create a protective space free from biting insects. ivcc.com

The ongoing research into allethrin isomers also includes studies on their environmental fate and behavior. For example, the deposition and dissipation of d-trans-allethrin from mosquito coils in indoor environments have been investigated to understand human exposure. researchgate.net These studies highlight the continued importance of understanding the properties and applications of specific allethrin isomers in modern pest control strategies.

Overview of Research Domains and Structure of the Academic Review

The academic interest in this compound and related isomers spans several research domains. Key areas of investigation include:

Efficacy and Bio-efficacy Studies: Evaluating the insecticidal activity and repellency against various pest species, particularly mosquitoes. nih.govdipterajournal.com

Neurotoxicology: Investigating the mode of action on the insect nervous system, specifically their interaction with voltage-gated sodium channels. inchem.orgcoresta.org

Environmental Chemistry: Studying the persistence, degradation, and dissipation of these compounds in different environmental matrices. researchgate.net

Analytical Chemistry: Developing methods for the separation and quantification of allethrin isomers in commercial products and environmental samples. jascoinc.com

This review has provided a structured overview of this compound, beginning with its historical context within the development of synthetic pyrethroids. It has detailed its chemicogenomic classification and the significance of its stereochemistry. Finally, it has underscored its contemporary relevance in pest management through ongoing research and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B1258901 (-)-trans-Allethrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m0/s1

InChI Key

ZCVAOQKBXKSDMS-DRXWIORDSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Origin of Product

United States

Advanced Chemical Synthesis and Stereoselective Derivatization of Trans Allethrin

Retrosynthetic Analysis and Strategic Disconnections for Allethrin (B1665230) Frameworks

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For complex structures like allethrin, identifying strategic bond disconnections is crucial for devising an efficient synthetic route. scripps.eduelsevier.comnumberanalytics.com The allethrin framework is an ester, and the most logical primary disconnection is at the ester linkage, separating the molecule into two key synthons: the allethrolone (B1665232) alcohol portion and the chrysanthemic acid portion. researchgate.net This approach allows for the independent synthesis of each component, which can then be combined in a final esterification step.

Further analysis of the allethrolone synthon, a substituted cyclopentenolone, suggests disconnections that simplify the five-membered ring. Common strategies involve breaking bonds adjacent to the ketone or at the allylic position to reveal simpler acyclic precursors. nih.govchemrxiv.org The chrysanthemic acid synthon, a substituted cyclopropane (B1198618) carboxylic acid, is typically disconnected at the cyclopropane ring, often leading back to acyclic diene precursors through the reverse of a cyclopropanation reaction. nih.gov The choice of specific disconnections is guided by the availability of reliable and stereocontrolled forward reactions to re-forge these bonds.

Enantioselective and Diastereoselective Synthesis of the Allethrolone Moiety

The allethrolone component of (-)-trans-allethrin contains a chiral center that significantly influences the insecticidal activity of the final product. arkat-usa.org Therefore, controlling the stereochemistry of this moiety is paramount.

Catalytic Asymmetric Approaches to Chiral Cyclopentenolones

The synthesis of chiral cyclopentenolones, the core structure of allethrolone, has been a focus of extensive research. acs.orgmu.ac.inmu.ac.in Catalytic asymmetric methods are highly desirable as they can generate the desired enantiomer in high purity from prochiral starting materials using only a small amount of a chiral catalyst. One powerful strategy is the Piancatelli rearrangement, which can convert furfuryl alcohols into 4-hydroxycyclopentenones. researchgate.net The use of chiral catalysts in this rearrangement can induce enantioselectivity, providing a direct route to optically active cyclopentenolone precursors.

Another approach involves the asymmetric reduction of prochiral 2-alkyl-1,3,4-cyclopentanetriones. acs.orgnii.ac.jp Chiral reducing agents, such as lithium aluminum hydride modified with chiral ligands like (-)-N-methylephedrine, have been shown to effectively reduce these triones to the desired chiral allethrolone with good enantioselectivity. acs.orgamanote.com

Stereocontrol in Organometallic and Biocatalytic Transformations

Organometallic reagents play a crucial role in the stereocontrolled synthesis of complex molecules. acs.orgmsu.edubeilstein-journals.org In the context of allethrolone synthesis, organometallic additions to cyclopentenone precursors can be directed by existing stereocenters or chiral auxiliaries to establish the correct relative stereochemistry. For instance, the addition of an allyl group to a chiral cyclopentenone derivative can proceed with high diastereoselectivity, guided by the steric and electronic properties of the substrate and reagent. nih.gov

Biocatalysis has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. mdpi.com Enzymes, such as lipases and reductases, can exhibit exquisite chemo-, regio-, and enantioselectivity. For the synthesis of allethrolone, enzymatic resolution of a racemic mixture is a common strategy. google.com This involves the selective acylation or hydrolysis of one enantiomer by an enzyme, allowing for the separation of the desired (S)-allethrolone from the unreacted (R)-enantiomer. google.com Additionally, whole-cell biotransformations using microorganisms can be employed for the asymmetric reduction of ketone precursors to furnish the chiral alcohol. mdpi.com

Stereospecific Construction of the Chrysanthemate Acid Portion

The chrysanthemic acid component of this compound features a cyclopropane ring with two chiral centers at C1 and C3. The insecticidal potency is highly dependent on the (1R, 3R) or (+)-trans configuration. kangmei.comwikipedia.org

Cyclopropanation Reactions for Chiral Cyclopropane Architectures

The construction of the chiral cyclopropane ring is a key challenge in the synthesis of chrysanthemic acid. wikipedia.org The industrial synthesis often involves the cyclopropanation of a diene, such as 2,5-dimethyl-2,4-hexadiene, with a diazoacetate. kangmei.comgla.ac.uk The development of chiral catalysts for this transformation has enabled the asymmetric synthesis of chrysanthemic acid esters. Copper complexes with chiral salicylaldimine (Schiff base) ligands have proven effective in catalyzing the reaction between a diene and a diazoacetate, yielding the desired cyclopropane with high enantioselectivity. acs.orgunl.pt The substituents on the chiral ligand can be fine-tuned to maximize both the catalytic activity and the stereoselectivity of the reaction. acs.org

Alternative stereospecific syntheses often start from readily available chiral natural products. For example, (+)-Δ³-carene has been converted into (+)-trans-chrysanthemic acid through a sequence involving ozonolysis and subsequent chemical transformations. oup.comtandfonline.com Similarly, (+)-α-pinene has served as a chiral starting material for the stereospecific synthesis of methyl (+)-trans-chrysanthemate. tandfonline.com

Geometric Isomer Control (cis/trans) during Synthesis

Controlling the geometric isomerism (cis/trans) of the substituents on the cyclopropane ring is as crucial as controlling the enantioselectivity. The trans isomer is the desired configuration for highly active pyrethroids. rsc.org In catalytic cyclopropanation reactions, the choice of catalyst and reaction conditions can influence the cis/trans ratio of the product. gla.ac.uk Some catalytic systems show a high preference for the formation of the thermodynamically more stable trans isomer. acs.org

In a different approach, a stereoselective synthesis reported by R. W. Mills and colleagues involved the reduction of an allenic cyclopropane intermediate. rsc.org The reduction with sodium in liquid ammonia (B1221849) was highly regioselective and stereoselective, affording a high yield of (±)-trans-chrysanthemyl alcohol. This stereocontrol was attributed to the intramolecular delivery of a proton from the pendant hydroxyl group to an intermediate cyclopropyl (B3062369) carbanion. rsc.org Computational studies have also been employed to understand the energetics of cis-trans isomerization, providing insights that can aid in designing syntheses that favor the desired trans isomer. d-nb.info

Esterification Methodologies for Chiral Allethrin Conjugation

The synthesis of specific stereoisomers of allethrin, such as this compound, hinges on the stereoselective esterification of a chiral chrysanthemic acid moiety with a chiral allethrolone moiety. The biological efficacy of pyrethroids is highly dependent on their stereochemistry, with the (+)-trans-chrysanthemate ester of (+)-allethrolone (S-Bioallethrin) being the most insecticidally active isomer. researchgate.netwho.int The development of methodologies to control this crucial ester formation is central to producing enantiomerically enriched or pure products.

Initial synthetic routes often started with a cis/trans mixture of chrysanthemic acids, resulting in a complex mixture of up to eight stereoisomers that required subsequent separation. chemistryviews.org Modern approaches focus on stereocontrolled synthesis to maximize the yield of the desired isomer. A common and direct method involves the reaction of the chrysanthemoyl chloride with the allethrolone alcohol. For instance, to prepare a specific isomer, (+)-trans-chrysanthemic acid is converted to its acid chloride using an agent like thionyl chloride. ucanr.edu This activated acyl donor is then reacted with the desired enantiomer of allethrolone in the presence of a base, such as pyridine, to facilitate the esterification and neutralize the HCl byproduct. ucanr.edu

Other advanced esterification techniques have been explored to achieve high yields and maintain stereochemical integrity. These include methods like the use of dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often employed in peptide chemistry, and the Shiina esterification, which uses 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a coupling reagent. beilstein-journals.org The choice of method can be influenced by the scale of the synthesis, the stability of the substrates, and the desired purity of the final conjugate. For resolving racemic acid precursors, chiral auxiliaries can be used. For example, esterification with a chiral alcohol like L-(-)-menthol can produce diastereomeric esters that are separable by chromatography, after which the auxiliary can be cleaved to yield the enantiomerically pure acid. beilstein-journals.org

The table below summarizes various esterification approaches used in the synthesis of pyrethroid esters.

Method Reagents Key Features Reference
Acid Chloride MethodThionyl chloride (SOCl₂), PyridineA classic, robust method involving activation of the carboxylic acid. ucanr.edu
Carbodiimide CouplingDicyclohexylcarbodiimide (DCC)Forms a stable dicyclohexylurea (DCU) byproduct; common in fine chemical synthesis. ucanr.edu
Shiina Esterification2-methyl-6-nitrobenzoic anhydride (MNBA)A powerful dehydration-condensation method effective for sterically hindered substrates. beilstein-journals.org
Chiral Auxiliary ResolutionL-(-)-Menthol, coupling agentAllows for separation of racemic acid precursors via diastereomeric esters. beilstein-journals.org

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic and Analytical Studies

Isotopically labeled compounds are indispensable tools for studying the metabolism, environmental fate, and mode of action of insecticides. The synthesis of deuterated and other isotopically labeled forms of this compound allows researchers to trace the molecule and its degradation products with high sensitivity and specificity.

Deuterium (B1214612) labeling is particularly valuable for metabolic studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "deuterium kinetic isotope effect." This effect can slow down metabolic pathways that involve the cleavage of a C-H bond at a labeled position, helping to identify sites of metabolic attack and create metabolically more stable analogs. researchgate.netnih.gov For example, deuteration can be achieved through metal-catalyzed H-D exchange reactions, where a catalyst like palladium on carbon (Pd/C) is used with a deuterium source such as D₂O to replace specific hydrogen atoms with deuterium. nih.gov Another strategy involves building the molecule from isotopically labeled precursors. acs.org

Specific labeling of this compound can be achieved at various positions on the molecule. For analytical purposes, such as in radioimmunoassays or as internal standards for mass spectrometry, tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) labels are often incorporated. who.intacs.org For example, optically pure pyrethroids have been successfully labeled with deuterium and tritium in the methylcyclopentenonyl (allethrolone) ring. acs.org The synthesis of a D5-allethrin standard has been reported for use in analytical detection methods. researchgate.net These labeled standards are crucial for quantitative residue analysis in environmental and biological samples.

The development of specific antibodies for immunoassays also relies on synthetic derivatives of allethrin. For example, a hapten was synthesized by selectively modifying the terminal olefin of S-Bioallethrin, which was then conjugated to a protein carrier to elicit an antibody response. ucanr.edu This demonstrates how synthetic chemistry enables the creation of sophisticated analytical tools.

Isotope Position of Label Application Reference
Deuterium (D or ²H)Various positionsMetabolic stability studies (kinetic isotope effect), analytical standards. researchgate.netnih.gov
Tritium (³H)Allethrolone ringRadio-labeling for metabolic and mechanistic studies. acs.org
Carbon-14 (¹⁴C)Various positionsTracing environmental fate and metabolic pathways. epa.gov

Design and Synthesis of Novel Analogs for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to the development of new and improved insecticides. By systematically modifying the chemical structure of a parent compound like this compound, chemists can identify the key molecular features responsible for its insecticidal potency and selectivity. nih.gov The goal is often to enhance activity, improve photostability, and fine-tune the spectrum of activity against different insect species. open.ac.uk

The allethrin molecule can be conceptually divided into several segments, primarily the acid moiety (chrysanthemic acid) and the alcohol moiety (allethrolone), each of which can be modified. open.ac.uk Early SAR studies focused on simplifying the alcohol component of the natural pyrethrins (B594832), which led to the synthesis of allethrin itself, where a diene side chain was simplified to an allyl group. nih.gov

Further modifications to the alcohol component have yielded highly successful commercial pyrethroids. For example, replacing the allethrolone moiety with a more photostable 3-phenoxybenzyl alcohol led to the development of phenothrin (B69414) and permethrin (B1679614). nih.govinchem.org A simple change of the allyl group in allethrin to a propargyl group resulted in prallethrin, an analog with a significantly enhanced knockdown effect against household pests. nih.gov

Analog Structural Modification (relative to Allethrin) Impact on Properties Reference
PrallethrinAllyl group on alcohol replaced with a propargyl group.Enhanced knockdown activity. nih.gov
ResmethrinAllethrolone replaced with 5-benzyl-3-furylmethyl alcohol.Higher insecticidal activity, lower mammalian toxicity. nih.gov
PermethrinAllethrolone replaced with 3-phenoxybenzyl alcohol; isobutenyl methyls on acid replaced with Cl.Increased photostability. nih.gov
FenvalerateChrysanthemic acid replaced with a substituted phenylacetic acid (non-cyclopropane).Broad-spectrum agricultural insecticide. nih.gov

Molecular and Neurophysiological Mechanisms of Action in Arthropod Target Organisms

Voltage-Gated Sodium Channel (VGSC) Modulation in Invertebrate Nervous Systems

The principal molecular target for (-)-trans-Allethrin and other pyrethroids is the voltage-gated sodium channel (VGSC) located in the membranes of nerve cells. nih.govresearchgate.net These channels are crucial for the initiation and propagation of action potentials, the electrical signals essential for nerve communication. patsnap.comnih.gov this compound, classified as a Type I pyrethroid due to the absence of an α-cyano group, acts as a potent modulator of VGSC function. nih.govnih.gov The greater sensitivity of insect sodium channels to pyrethroids compared to mammalian channels contributes to the selective toxicity of these insecticides. nih.govnih.gov

This compound binds to the VGSCs at a site distinct from the channel's pore, indicating an allosteric mechanism of action. nih.gov Pyrethroids are thought to bind to a receptor site within the sodium channel, potentially involving the protein domains that control the channel's gating mechanism. lilab-ecust.cn The binding of this compound to the VGSC induces conformational changes that alter the channel's normal gating kinetics. nih.gov This interaction is highly dependent on the channel's state, with pyrethroids showing a preference for binding to the open state of the sodium channel. nih.gov The interaction with the VGSC is stereospecific, with different isomers of pyrethroids exhibiting vastly different levels of activity. nih.gov

The binding of this compound to the VGSC profoundly alters its gating kinetics. nih.gov Specifically, it prolongs the opening of the sodium channels and slows the rate of their inactivation. nih.govannualreviews.org This leads to a persistent influx of sodium ions into the neuron during a depolarizing stimulus. ontosight.aipatsnap.com Upon repolarization of the nerve membrane, a characteristic slowly decaying sodium "tail current" is observed. nih.govnih.gov This sustained sodium influx results in a prolonged depolarization of the nerve membrane, preventing it from returning to its resting state. patsnap.comnih.gov Consequently, the neuron becomes hyperexcitable, leading to repetitive and uncontrolled firing of nerve impulses. ontosight.aipatsnap.com This hyperactivity ultimately results in paralysis and death of the insect. ontosight.aiherts.ac.uk

The table below summarizes the effects of Type I pyrethroids, such as allethrin (B1665230), on VGSC gating kinetics.

ParameterEffect of this compoundConsequence
Sodium Channel Activation Slowed kinetics nih.govA large steady-state sodium current appears during depolarization. nih.gov
Sodium Channel Inactivation Selectively delayed and slowed nih.govannualreviews.orgProlongs the sodium current during a depolarizing pulse. annualreviews.org
Sodium Influx Prolonged patsnap.comCauses a persistent depolarization of the nerve membrane. patsnap.com
Repolarization A large, slowly decaying sodium tail current appears. nih.govlilab-ecust.cnThe nerve cell is prevented from resetting for the next signal. patsnap.com
Nerve Excitability Hyperexcitation and repetitive firing patsnap.comlilab-ecust.cnLeads to tremors, convulsions, and eventual paralysis. patsnap.com

Electrophysiological studies have demonstrated the effects of allethrin on the nervous systems of various arthropod species. In early studies on lobster and squid giant axons, allethrin was shown to cause a prolonged flow of sodium currents. nih.gov In isolated crayfish and squid giant axons, (+)-trans allethrin induced repetitive discharges in response to a single stimulus, a result of an increase in the depolarizing after-potential caused by slowed sodium channel kinetics. lilab-ecust.cn

In the cockroach, a clear correlation exists between the behavioral signs of allethrin poisoning, such as restlessness and uncoordinated movements, and the electrophysiological effects on the nervous system, including repetitive discharges in both sensory and motor neurons. who.int Studies on honeybee antennal lobe neurons in cell culture have also shown that pyrethroids, including the Type I pyrethroid tetramethrin (B1681291) which is structurally similar to allethrin, cause a marked slowing of the tail current upon repolarization. plos.org The temperature can also influence the effects of allethrin, with its nerve-blocking action being more pronounced at lower temperatures in cockroach giant axons. who.int

Alterations in Sodium Channel Gating Kinetics and Prolonged Depolarization

Effects on Other Arthropod Neurotransmitter Systems and Ion Channels (e.g., GABA Receptors)

While the primary target of this compound is the VGSC, there is evidence that pyrethroids can interact with other neurotransmitter systems and ion channels, although these are generally considered secondary sites of action. annualreviews.org The γ-aminobutyric acid (GABA) receptor-chloride ionophore complex is a known target for some insecticides. annualreviews.org GABA is a major inhibitory neurotransmitter in insects. irac-online.org

However, the effects on GABA receptors are more strongly associated with Type II pyrethroids (those containing an α-cyano group). annualreviews.orgwho.int Studies have shown that Type I pyrethroids like allethrin are much less potent or inactive as inhibitors of the GABA-gated chloride channel. who.inttandfonline.com

Some research suggests that pyrethroids may also affect voltage-gated calcium channels (VGCCs). wikipedia.orgnih.govnih.gov These channels share structural and functional similarities with VGSCs. nih.gov Disruption of neuroendocrine activity by pyrethroids, which may be mediated by effects on calcium channels, has been implicated in their irreversible toxic effects in insects. annualreviews.orgwikipedia.org One study on rat pheochromocytoma cells found that allethrin could differentially modulate VGCC subtypes, stimulating some while inhibiting others. nih.govnih.gov

Structure-Activity Relationships (SAR) Governing Insecticidal Efficacy and Selectivity

The insecticidal efficacy and selectivity of pyrethroids are heavily influenced by their chemical structure. nih.gov The development of synthetic pyrethroids like allethrin was born from the structural modification of natural pyrethrins (B594832) to improve stability and activity. jst.go.jpresearchgate.net

A key structural feature governing the biological action of pyrethroids is the presence or absence of an α-cyano group on the alcohol moiety. wikipedia.org

Type I pyrethroids , such as this compound, lack this group and typically induce symptoms of tremors and hyperexcitability (T-syndrome). nih.govlilab-ecust.cn

Type II pyrethroids , which possess an α-cyano group, are generally more potent and cause a different set of symptoms. nih.gov

The stereochemistry of the pyrethroid molecule is also critical for its insecticidal activity. nih.gov Allethrin is a mixture of eight stereoisomers, and their biological activities can vary significantly. herts.ac.uk For instance, with the related pyrethroid tetramethrin, the (+)-trans and (+)-cis isomers are highly active, while the (-)-trans and (-)-cis isomers are almost inactive. nih.gov This high degree of stereospecificity points to a very specific interaction with the target site on the VGSC. nih.gov

The table below highlights key structural features and their relationship to the activity of pyrethroids.

Structural FeatureInfluence on ActivityExample Compound(s)
α-cyano group Determines classification as Type I or Type II, influencing symptoms and potency. nih.govwikipedia.orgAllethrin (Type I), Deltamethrin (B41696) (Type II) nih.govnih.gov
Stereoisomerism Critically affects insecticidal potency, with some isomers being highly active and others inactive. nih.govTetramethrin nih.gov
Acid Moiety Modifications to the chrysanthemic acid portion can enhance photostability and insecticidal activity. jst.go.jpPermethrin (B1679614), Cypermethrin jst.go.jp
Alcohol Moiety Replacement of the alcohol group from natural pyrethrins led to more stable and effective synthetic compounds. jst.go.jpAllethrin, Resmethrin annualreviews.orgjst.go.jp

Cellular and Subcellular Pathophysiology in Susceptible Arthropod Tissues

The neurophysiological disruptions caused by this compound lead to significant cellular and subcellular pathophysiology in susceptible arthropod tissues. The repetitive firing of neurons at presynaptic nerve terminals leads to an increased release of neurotransmitters, which can be followed by a blockage of neuromuscular transmission. annualreviews.org This contributes to the paralysis observed in poisoned insects. annualreviews.org

In addition to effects on motor and sensory neurons, pyrethroids also impact neurosecretory neurons. annualreviews.org In insects like the stick insect and Rhodnius prolixus, pyrethroids induce prolonged burst discharges and alter the firing patterns of nerves that control the release of neurohormones. annualreviews.org This can lead to ultrastructural changes in neurosecretory cells and may explain secondary effects like diuresis seen in some pyrethroid-intoxicated insects. annualreviews.org

At a subcellular level, prolonged exposure to allethrin can induce cellular toxicity. For instance, in vitro studies on human cells have shown that allethrin can cause oxidative damage and necrosis. wikipedia.org In mice, exposure to allethrin-based mosquito coil smoke has been linked to histological changes and necrotic cell death in liver tissue, likely due to allethrin-induced toxicity on cell membranes. nih.gov

Biotransformation Pathways in Arthropods Leading to Detoxification or Bioactivation

The metabolic fate of this compound in arthropods is a critical determinant of its insecticidal efficacy. Arthropods have evolved sophisticated enzymatic systems to metabolize xenobiotics, including pyrethroid insecticides. These biotransformation processes typically lead to the detoxification of the compound, converting the lipophilic insecticide into more polar, water-soluble metabolites that can be more easily excreted. slideshare.net The primary enzymatic systems involved in the metabolism of pyrethroids like this compound are cytochrome P450 monooxygenases (P450s) and carboxylesterases (Est). cambridge.orgnih.gov These enzymes mediate detoxification through two main pathways: oxidative metabolism and hydrolytic cleavage. capes.gov.brwho.int

The detoxification of pyrethroids can occur through two main types of metabolic reactions: Phase I reactions, which include oxidation, hydrolysis, and reduction, and Phase II reactions, which involve conjugation of the metabolites with endogenous molecules to further increase their solubility for excretion. slideshare.netmdpi.com For this compound, the key biotransformation pathways are oxidation by P450s and hydrolysis by esterases.

Oxidative Metabolism

Cytochrome P450-dependent monooxygenases are a major family of enzymes responsible for the oxidative metabolism of a wide range of xenobiotics, including pyrethroids. cambridge.orgmdpi.comnih.gov In the case of allethrin, P450s catalyze the hydroxylation of the molecule at several positions. A primary pathway involves the oxidation of the chrysanthemic acid moiety of the molecule. annualreviews.org Specifically, the trans-methyl group of the isobutenyl side chain is a major site for hydroxylation. who.intannualreviews.org This initial oxidation results in the formation of a hydroxymethyl derivative, allethrin-(E)-ol. tandfonline.com This alcohol metabolite can then undergo further sequential oxidation, first to an aldehyde (allethrin-(E)-al) and subsequently to a carboxylic acid (allethrin-(E)-acid). annualreviews.orgtandfonline.com

Other sites on the allethrin molecule are also susceptible to P450-mediated oxidation, including the gem-dimethyl group on the cyclopropane (B1198618) ring and the methylene (B1212753) group of the allyl side chain on the allethrolone (B1665232) moiety. who.int The formation of these oxidized metabolites represents a detoxification process, as research has shown these derivatives to possess significantly lower toxicity to houseflies compared to the parent allethrin compound. tandfonline.com

Hydrolytic Metabolism

The second major pathway for the biotransformation of this compound is hydrolysis, catalyzed by carboxylesterases (COEs). scielo.breje.cz These enzymes cleave the central ester bond that links the chrysanthemic acid and allethrolone portions of the molecule. scielo.brresearchgate.net This ester cleavage results in the formation of two separate metabolites: chrysanthemic acid and allethrolone. who.intresearchgate.net Like the products of oxidative metabolism, these hydrolyzed fragments are less toxic than the intact insecticide. tandfonline.com The relative importance of the hydrolytic versus the oxidative pathway can vary depending on the specific arthropod species. capes.gov.br

Interactive Data Table: Key Biotransformation Reactions of Allethrin in Arthropods

Enzyme System Reaction Type Site of Action on Allethrin Molecule Resulting Metabolite(s) Effect
Cytochrome P450 MonooxygenasesOxidation (Hydroxylation)trans-methyl group of the isobutenyl side chainAllethrin-(E)-olDetoxification tandfonline.com
Cytochrome P450 MonooxygenasesOxidationAldehyde group (from Allethrin-(E)-ol)Allethrin-(E)-alDetoxification tandfonline.com
Cytochrome P450 MonooxygenasesOxidationAldehyde group (from Allethrin-(E)-al)Allethrin-(E)-acidDetoxification tandfonline.com
Cytochrome P450 MonooxygenasesOxidation (Hydroxylation)gem-dimethyl group on cyclopropane ringHydroxylated allethrin derivativesDetoxification who.int
Cytochrome P450 MonooxygenasesOxidation (Hydroxylation)Methylene of the allyl groupHydroxylated allethrin derivativesDetoxification who.int
CarboxylesterasesHydrolysisCentral ester bondChrysanthemic acid and AllethroloneDetoxification who.intresearchgate.net

Environmental Fate, Transport, and Degradation Pathways of Trans Allethrin

Photodegradation Kinetics and Product Identification in Aqueous and Atmospheric Compartments

(-)-trans-Allethrin is susceptible to degradation upon exposure to sunlight, a process that limits its persistence in the environment. inchem.org The primary mechanisms of its photolytic breakdown include cleavage of the ester linkage and isomerization.

The photodegradation of allethrin (B1665230) isomers is initiated by the absorption of ultraviolet (UV) radiation. Studies have shown that UV light, particularly at wavelengths below 300 nm, is effective in inducing direct photolysis. researchgate.net The major photoreactions observed for allethrin include ester cleavage, cis/trans-isomerization, and oxidation at various positions on the molecule. who.int

When exposed to sunlight, a thin film of allethrin on a glass surface showed 90% degradation within approximately 8 hours. who.int The key photochemical processes identified are:

Ester Bond Cleavage: This is a primary degradation route, leading to the formation of chrysanthemic acid and allethrolone (B1665232). researchgate.netwho.int

Isomerization: Photoisomerization between cis and trans isomers at the cyclopropane (B1198618) ring can occur. who.intsci-hub.se

Oxidation: Oxidation reactions can happen at the isobutenyl methyl group of the acid moiety and the methylene (B1212753) of the allyl group in the alcohol moiety. who.int

Epoxidation: The formation of epoxides at the isobutenyl double bond has also been identified as a photolytic pathway. who.int

These reactions result in a mixture of photoproducts, with their relative abundance depending on the irradiation conditions and the matrix in which the compound is present.

The stability of this compound to light is significantly influenced by the environmental medium. Due to its instability in sunlight, its use in agriculture is limited. acs.org In aqueous environments, the photodegradation of allethrin has been observed to follow first-order kinetics. researchgate.net The presence of photosensitizers in natural waters, such as humic substances, can potentially accelerate the degradation process through indirect photolysis. researchgate.net

In the atmosphere, pyrethroids can exist in the gas phase or adsorbed to particulate matter. Their atmospheric fate will be influenced by reactions with photochemically generated oxidants like hydroxyl radicals (OH•). The presence of water can also play a role; for instance, the hydrolysis of similar ester-containing compounds in aqueous aerosols is influenced by temperature and pH. nih.gov While specific data on the atmospheric photodegradation kinetics of this compound is sparse, its structural properties suggest that photolysis would be a significant removal pathway. regulations.govregulations.gov

Wavelength-Specific Cleavage and Isomerization Processes

Microbial Biotransformation and Mineralization in Soil and Aquatic Ecosystems

Microbial activity is a crucial factor in the degradation of this compound in soil and water. frontiersin.org Various microorganisms can utilize the compound as a source of carbon and energy, breaking it down into less complex molecules through enzymatic action. researchgate.netfrontiersin.org

The initial and rate-limiting step in the microbial degradation of pyrethroids like this compound is the cleavage of the ester bond. researchgate.net This reaction is catalyzed by esterase enzymes, particularly carboxylesterases, which are produced by a wide range of soil and aquatic microorganisms. researchgate.net

These esterases are typically serine hydrolases that catalyze the hydrolysis of the ester linkage through a nucleophilic attack by a serine residue in the enzyme's active site. researchgate.netdokumen.pub This enzymatic hydrolysis breaks the this compound molecule into its constituent alcohol (allethrolone) and acid (chrysanthemic acid) moieties. frontiersin.org Following the initial hydrolysis, further degradation of these primary metabolites occurs through the action of other enzymes, including oxidoreductases, which catalyze oxidation-reduction reactions, leading to the opening of aromatic rings and eventual mineralization to carbon dioxide and water. frontiersin.org

Several bacterial and fungal species have been isolated and identified for their ability to degrade allethrin. These microorganisms have demonstrated the capacity to break down the insecticide in laboratory settings, often utilizing it as a sole carbon source. nih.govresearchgate.net The efficiency of degradation varies among species and is influenced by environmental conditions such as pH, temperature, and the initial concentration of the compound. researchgate.netnih.gov

Below is a table summarizing key microbial species involved in allethrin degradation and their reported efficiencies.

Microbial SpeciesTypeDegradation ConditionsDegradation EfficiencySource(s)
Acidomonas sp.Bacterium16 mM allethrin in minimal medium>70% in 72 hours researchgate.net
Bacillus megaterium strain HLJ7Bacterium50 mg/L allethrin in minimal medium96.5% in 11 days researchgate.netresearchgate.net
Sphingomonas trueperi strain CW3Bacterium50 mg/L allethrin, pH 7.0, 30°C93% in 7 days researchgate.net
Fusarium proliferatum strain CF2Fungus50 mg/L allethrin, pH 6.0, 26°C100% in 144 hours nih.gov

The microbial degradation of this compound results in the formation of several intermediate metabolites. The identification of these metabolites is key to understanding the complete degradation pathway and assessing the potential environmental impact of any persistent breakdown products.

The primary step, ester hydrolysis, yields chrysanthemic acid and allethrolone. who.intfrontiersin.org Subsequent microbial action further breaks down these initial products. For example, studies on Acidomonas sp. have identified several downstream metabolites. frontiersin.org

The table below lists the major metabolites identified from the microbial degradation of allethrin.

MetabolitePrecursor CompoundDegrading Microorganism(s)Environmental SignificanceSource(s)
AllethroloneAllethrinAcidomonas sp., Bacillus megateriumPrimary hydrolysis product, subject to further degradation. who.intfrontiersin.org
Chrysanthemic acidAllethrinAcidomonas sp., Bacillus megateriumPrimary hydrolysis product, subject to further degradation. frontiersin.org
Chrysanthemum dicarboxylic acidAllethrin (via oxidation)Rat metabolism (indicative pathway)An oxidized metabolite, generally more water-soluble. who.int
Cyclopropanecarboxylic acid, 2,2-dimethyl-3(2-methyl-1-propenyl)Chrysanthemic acidAcidomonas sp.A breakdown product of the acid moiety. frontiersin.org

The degradation pathways employed by strains like Bacillus megaterium HLJ7 have been shown to effectively convert allethrin into non-toxic intermediate metabolites, indicating the potential for complete mineralization and detoxification of the parent compound in contaminated environments. researchgate.net

Identification of Key Microbial Genera and Species Involved in Allethrin Degradation

Hydrolytic Degradation Under Abiotic Conditions (pH, Temperature Effects)

The hydrolytic degradation of this compound is significantly influenced by pH and temperature. Under abiotic conditions, the stability of the allethrin isomers, including this compound, is pH-dependent. The compound is stable to hydrolysis at acidic to neutral pH levels (pH 5 and 7). regulations.gov However, under alkaline conditions (pH 9), it undergoes fairly rapid hydrolysis, with a reported half-life of 4.3 days at 25°C. regulations.govregulations.gov This indicates that in alkaline aquatic environments, hydrolytic degradation would be a significant pathway for the dissipation of this compound.

The primary degradation products from the hydrolysis of d-trans-allethrin at pH 9 include allethrolone, which was found at a maximum of 18.9% of the applied radioactivity. regulations.gov Two major, unidentified degradates were also observed, accounting for approximately 35% and 29% of the applied radioactivity, respectively. regulations.gov The chemical structure of some polymers makes them more susceptible to hydrolysis, a process that can be catalyzed by acidic or alkaline conditions. specialchem.com

Temperature also plays a crucial role in the rate of hydrolysis. specialchem.com Generally, higher temperatures accelerate chemical reactions, including the hydrolysis of pesticides. specialchem.com While specific quantitative data on the effect of a range of temperatures on this compound hydrolysis is limited in the provided search results, it is a well-established principle that increased temperature will increase the rate of hydrolytic degradation. specialchem.com For instance, the toxicity of (+)-trans-allethrin to bluegills was found to be about 1.5 times higher at 22°C than at 12°C, which may be indirectly related to metabolic or degradation rates. nih.gov

Table 1: Hydrolysis Half-life of d-trans-Allethrin at 25°C

pHHalf-life (days)Reference
5Stable regulations.govregulations.gov
7Stable regulations.govregulations.gov
94.3 regulations.govregulations.gov

Sorption, Leaching, and Volatilization Dynamics in Soil-Water Systems

The movement and distribution of this compound in the environment are governed by its sorption to soil particles, potential for leaching into groundwater, and volatilization into the atmosphere.

Sorption and Leaching: this compound is expected to have low mobility in most soils due to its tendency to adsorb to soil particles. regulations.gov The organic carbon-normalized soil partition coefficient (Koc) is a key indicator of this behavior. In a batch equilibrium study, Koc values for allethrin ranged from 1134 to 1718, with a mean of 1405 across four different soil types. regulations.govregulations.gov According to the Food and Agriculture Organization (FAO) soil mobility classification, these Koc values indicate that d-trans-allethrin is slightly mobile in soil. regulations.gov

The sorption of pesticides is primarily controlled by the organic matter content of the soil. irost.ir Consequently, allethrins are likely to be more mobile in soils with lower organic matter content, such as coarse sandy soils. regulations.gov This suggests a slightly higher, though likely still minimal, potential for groundwater contamination when used on low-organic-matter soils or on neutral or acidic sandy soils overlying shallow aquifers. regulations.gov Pyrethroids, in general, are strongly adsorbed on soil and sediments and are not easily eluted with water. inchem.org

Volatilization: Allethrins are described as low to moderately volatile compounds. regulations.gov The vapor pressure of d-trans-allethrin is reported as 3.3 x 10⁻⁴ Torr at 25°C, and its Henry's Law Constant is estimated to be 1.43 x 10⁻⁵ atm-m³/mole. regulations.gov While volatilization from soil and water surfaces can occur, it is expected that when used at night, more of the chemical will land on surfaces to be degraded by sunlight or soil microbes rather than volatilizing immediately. amazonaws.com

Table 2: Soil Sorption and Mobility of d-trans-Allethrin

ParameterValueReference
Organic Carbon-Normalized Soil Partition Coefficient (Koc)1134 - 1718 regulations.govregulations.gov
Soil Mobility ClassificationSlightly mobile regulations.gov

Mass Balance and Environmental Persistence Modeling of this compound

Environmental Persistence: this compound is considered to be slightly persistent in aerobic soil environments. regulations.gov In aerobic soil metabolism studies, the half-life of d-trans-allethrin was reported to be between 16.9 and 22.0 days for the acid-labeled moiety and between 40.1 and 42.5 days for the alcohol-labeled moiety. regulations.govregulations.gov These findings indicate that aerobic metabolism is a significant degradation pathway for allethrins in soil. regulations.gov In contrast, soil degradation can take up to 60 days to reach half of the applied concentration under certain conditions. amazonaws.com

The main transformation products identified in environmental fate studies include carbon dioxide (CO₂), which accounted for a maximum of 71% in an aerobic soil metabolism study, indicating significant mineralization. regulations.govregulations.gov Other major products are allethrolone and dihydroxyallethrolone. regulations.govregulations.gov A significant portion of the parent compound can also become unextracted residues bound to soil. regulations.gov

Modeling: While specific mass balance models for this compound were not detailed in the provided search results, the data on its degradation rates, sorption coefficients, and volatilization potential are essential inputs for such models. For example, the Estimation Program Interface (EPI) Suite is used to estimate properties like the photodegradation in air, which is predicted to have a half-life of less than one hour. regulations.gov

The potential for bioaccumulation is another aspect of its environmental fate. The high log Kow values of >5 and 4.95 for allethrins indicate a potential for bioaccumulation in organisms. regulations.gov However, bioconcentration studies with allethrin compounds suggest that while there is some accumulation in fish tissue, it is considered moderate. amazonaws.com

It is important to note that the environmental fate database for allethrins is considered sparse in some areas, and data from the structurally similar natural pyrethrin, pyrethrin 1, is sometimes used to supplement the assessment of allethrins' environmental fate. regulations.govregulations.gov

Table 3: Aerobic Soil Metabolism Half-life of d-trans-Allethrin at 25°C

Labeled MoietyHalf-life (days)Reference
Acid-labeled16.9 - 22.0 regulations.govregulations.gov
Alcohol-labeled40.1 - 42.5 regulations.govregulations.gov

Ecological Impact and Ecotoxicological Investigations for Non Target Organisms

Impact on Terrestrial Non-Target Arthropods (e.g., Pollinators, Beneficial Insects)

Pyrethroids as a class are known to be toxic to insects, and this can include beneficial species such as pollinators and predatory insects. xerces.org Allethrins are considered moderately toxic to honeybees. herts.ac.ukamazonaws.com The acute contact LD50 for honeybees is reported to be between 3.4 and 3.9 µg per bee. rayfull.com

While laboratory studies indicate high toxicity of pyrethroids to beneficial insects, field studies have sometimes shown lesser effects, particularly when used according to label recommendations at lower application rates. researchgate.net For instance, the EPA's risk assessment for honeybees, considering fogger applications of allethrins, calculated a low risk. amazonaws.com This is attributed to the expectation that residues on vegetation would be significantly lower than the levels of concern for bees. amazonaws.com

Sublethal exposure to pyrethroid insecticides can lead to behavioral changes in non-target insects. nih.gov Even if not immediately lethal, such exposures can interfere with crucial activities like foraging and recruitment, potentially impacting colony health and dynamics. nih.gov While specific studies on the sublethal behavioral effects of (-)-trans-Allethrin on colony dynamics are not extensively detailed in the provided results, the general neurotoxic action of pyrethroids suggests a potential for such impacts. nih.gov These insecticides act on the nervous system, which can lead to paralysis before death. rayfull.comorst.edu

Non-target arthropods can be exposed to this compound through direct contact with sprays or fogger applications, as well as through contact with treated surfaces. amazonaws.comresearchgate.net The use of allethrins in outdoor foggers and mosquito coils represents a significant exposure pathway. nih.govepa.gov However, the risk to non-target organisms is often considered low due to the limited area of application and rapid degradation in the environment. amazonaws.comamazonaws.comregulations.gov

Risk assessments for terrestrial invertebrates, such as honeybees, typically compare lethal dose values (LD50) with expected environmental concentrations resulting from various application methods. amazonaws.com The EPA has concluded that for the supported outdoor uses of allethrins, which are primarily limited spot-treatments, the exposure levels are expected to be below the acute levels of concern for non-target organisms. regulations.govpublicnow.com

Sublethal Behavioral Effects and Colony Dynamics

Aquatic Ecotoxicology: Effects on Fish, Invertebrates, and Amphibians

Allethrins are recognized as being highly toxic to fish and aquatic invertebrates. epa.govbeyondpesticides.orgwikipedia.org This high toxicity is a key consideration in the environmental risk assessment of these compounds. nj.gov The sensitivity of fish to pyrethroids may be linked to their slower metabolism and elimination of these substances. orst.edu

Acute toxicity data demonstrate the high sensitivity of aquatic organisms to allethrins. The 96-hour lethal concentration (LC50) values for fish range from 9 to 90 µg/L, with S-Bioallethrin being the most toxic isomer. who.int For d-trans-allethrin, the acute 96-hour LC50 for Rainbow trout has been reported as 13.9 ppb. rayfull.com The toxicity of (+)-trans-allethrin to bluegill was observed to be approximately 1.5 times higher at 22°C than at 12°C, indicating temperature can influence toxicity. who.int

Aquatic invertebrates also show high susceptibility. Technical allethrin (B1665230) is classified as very highly toxic to freshwater aquatic invertebrates. epa.gov However, some species like Daphnia are generally less sensitive, with LC50 values ranging from 150 to 50,000 µg/L. who.int The stonefly is an exception, being highly susceptible with a 96-hour LC50 of 2 µg/L. who.int

Chronic toxicity data for aquatic organisms are less available. While acceptable acute toxicity data for freshwater fish and invertebrates have been submitted for allethrins, chronic data for these organisms and any toxicity data for estuarine/marine animals are lacking. regulations.gov Due to the limited potential for allethrins to reach significant concentrations in aquatic environments from their current use patterns, the need for these chronic studies has been considered minimal in some assessments. epa.govregulations.gov

Acute Toxicity of Allethrins to Non-Target Aquatic Organisms
OrganismSpeciesCompoundExposure TimeEndpointValueReference
FishRainbow Trout (Oncorhynchus mykiss)d-trans-Allethrin96 hoursLC5013.9 µg/L rayfull.com
FishCoho Salmond-allethrin (B1317032)-LC500.0026 mg/L orst.edu
FishFathead Minnows-bioallethrin-LC500.08 mg/L orst.edu
InvertebrateStoneflyAllethrin96 hoursLC502 µg/L who.int
InvertebrateDaphniaAllethrin-LC50150 - 50,000 µg/L who.int
Crustacean-Bioallethrin (B1148691)-LC500.150 mg/L amazonaws.com

Synthetic pyrethroids, including allethrins, are strongly adsorbed on soil and sediment, which limits their elution with water. who.int There is generally considered to be little tendency for bioaccumulation in organisms. who.int The hazard for bioaccumulation of allethrin compounds has been rated as moderate. amazonaws.com Although pyrethroids are lipophilic, they are generally metabolized and eliminated by organisms, reducing the potential for significant bioaccumulation. who.int No specific studies on the trophic transfer of this compound in aquatic food webs were found in the provided search results.

Acute and Chronic Toxicity Endpoints in Representative Aquatic Species

Ecotoxicological Effects on Avian and Mammalian Wildlife (Excluding Human Clinical Data)

The toxicity of allethrins to birds is considered low. amazonaws.comwho.int The oral LD50 for allethrin in bobwhite quail is 2030 mg/kg, and it is greater than 2000 mg/kg in mallards, classifying it as practically non-toxic to birds. orst.edu The dietary LD50 for d-allethrin is 5620 ppm for both mallard ducks and bobwhite quail. orst.edu Risk assessments have concluded that the supported uses of allethrins are not expected to pose a risk to non-target wildlife, including avian species. epa.gov

Acute Toxicity of Allethrins to Avian and Mammalian Wildlife
Organism ClassSpeciesCompoundEndpointValueReference
AvianBobwhite QuailAllethrinOral LD502030 mg/kg orst.edu
AvianMallard DuckAllethrinOral LD50>2000 mg/kg orst.edu
AvianMallard Duckd-allethrinDietary LC505620 ppm orst.edu
AvianBobwhite Quaild-allethrinDietary LC505620 ppm orst.edu
MammalianRat (male)d-trans-AllethrinOral LD50709 mg/kg rayfull.com
MammalianRat (female)d-trans-AllethrinOral LD501042 mg/kg rayfull.com
MammalianRabbitd-trans-AllethrinDermal LD50>3000 mg/kg rayfull.com

Ecosystem-Level Responses and Community Structure Changes

The introduction of this compound into the environment can elicit a range of responses at the ecosystem level, influencing the structure and function of biological communities. The impact is largely dependent on the receiving environment (aquatic or terrestrial) and the concentration of the compound.

Aquatic Ecosystems

Aquatic environments are particularly vulnerable to this compound. As a synthetic pyrethroid, it exhibits high toxicity to fish and aquatic invertebrates, which can lead to significant shifts in community structure. wikipedia.orgnj.gov

Direct Effects on Community Composition: The high acute toxicity to fish and invertebrates can cause a decline in the populations of sensitive species. wikipedia.orgwho.int For instance, the stonefly is noted as being particularly susceptible. who.int Such direct lethal and sub-lethal effects can alter the species richness and abundance within an aquatic community, favoring more tolerant species and potentially leading to a less diverse ecosystem. The U.S. Environmental Protection Agency (EPA) acknowledges that allethrins are toxic to fish and aquatic invertebrates, mandating precautionary labeling on products. epa.gov

Cascading Effects: The reduction of specific populations can trigger cascading effects throughout the food web. For example, a decline in aquatic insect predators due to this compound exposure could lead to an increase in their prey populations, such as certain types of zooplankton. beyondpesticides.org Conversely, a reduction in herbivorous invertebrates could result in an increase in phytoplankton biomass. beyondpesticides.org These indirect effects demonstrate how the impact on a few key species can restructure the entire community.

Interactive Table: Acute Toxicity of Allethrins to Non-Target Aquatic Organisms

This table summarizes the acute toxicity values (LC50) for various aquatic organisms exposed to different forms of allethrin. The LC50 represents the concentration of a chemical in water that is lethal to 50% of the test organisms within a specified period.

OrganismChemical96-hr LC50 (μg/L)Temperature (°C)Reference
Bluegill sunfish(+)-trans-allethrin1317 who.int
Bluegill sunfish(+)-trans-allethrin8.722 who.int
Rainbow troutAllethrin1912 who.int
Channel catfishAllethrin3022 who.int
Fathead minnowAllethrin2718 who.int
StoneflyAllethrin215 who.int
Water flea (Daphnia magna)Allethrin5520 who.int
Zebrafish (Danio rerio)d-trans allethrin0.80Not Specified beyondpesticides.org

Terrestrial Ecosystems

In terrestrial environments, the risk of this compound causing significant ecosystem-level changes is generally considered low, primarily due to its typical use patterns (e.g., mosquito coils, spatial repellents) which limit widespread environmental exposure. regulations.govamazonaws.com

Effects on Invertebrates: While pyrethroids are known insecticides, the EPA's risk assessments for the registered uses of d-allethrin suggest a low probability of impacting listed terrestrial invertebrates. regulations.gov This is attributed to the limited area of effect around dispensing devices, sporadic use, and dilution in the air. regulations.gov However, allethrins are recognized as being toxic to honey bees. who.intamazonaws.com

Effects on Vertebrates: The toxicity of allethrin to birds is low. who.intamazonaws.com Risk assessments indicate that from supported outdoor uses, exposure levels are expected to be below the acute risk Levels of Concern (LOCs) for birds and mammals. regulations.gov

Soil Microbial Communities: Soil microorganisms play a critical role in nutrient cycling and decomposition. Some microbes, such as those from the genera Acidomonas and Sphingomonas, have been shown to degrade allethrin, using it as a source of carbon. researchgate.netfrontiersin.orgnih.govmdpi.com The presence of this compound could, therefore, lead to a shift in the soil microbial community, potentially favoring the proliferation of these degrading bacteria over other, more sensitive species. researchgate.netnih.gov This alteration in the microbial community structure could have subsequent impacts on soil health and fertility. researchgate.net

Risk Assessment Frameworks and Ecological Models for Environmental Exposures

The ecological risk assessment for this compound, like other pesticides, follows a structured framework to evaluate the potential for adverse effects on non-target organisms and the environment. This process is employed by regulatory agencies such as the U.S. EPA. regulations.govregulations.gov

The framework generally consists of four main steps:

Hazard Identification: This step involves identifying the types of adverse effects a substance can cause. For this compound, this includes its neurotoxic mode of action and its known high toxicity to aquatic life. who.intwefco-africa.co.za Data from acute and chronic toxicity studies on various organisms are reviewed. regulations.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. who.int It involves determining toxicity endpoints like the LC50 (the concentration lethal to 50% of a test population) or the No-Observed-Adverse-Effect-Level (NOAEL). who.int

Exposure Assessment: This step estimates the extent of exposure of non-target organisms to the chemical in the environment. who.int For this compound, exposure modeling is used to predict environmental concentrations resulting from its use in products like mosquito repellent candles and coils. regulations.gov These models often use conservative assumptions to avoid underestimating potential exposure. regulations.gov The assessment considers factors like the application method, environmental fate (e.g., degradation, soil binding), and potential for runoff or drift. regulations.govregulations.govwefco-africa.co.za

Risk Characterization: This final step integrates the hazard and exposure assessments to determine the likelihood of adverse ecological effects. regulations.gov A common method is the risk quotient (RQ) approach, where the RQ is calculated by dividing the Predicted Environmental Concentration (PEC) by a toxicity endpoint (e.g., LC50). If the RQ exceeds a predetermined Level of Concern (LOC), it indicates a potential risk, which may trigger further investigation or regulatory action. regulations.gov

Ecological Models and Data Bridging

Due to the chemical similarities between the various isomers of allethrin, regulatory agencies often "bridge" data, allowing information from one isomer (e.g., d-allethrin) to be used in the risk assessment for another, such as this compound (a component of bioallethrin). regulations.govregulations.gov This approach is used when data for a specific isomer is lacking. regulations.gov

The EPA's ecological risk assessments for allethrins have concluded that for the remaining registered uses, exposure levels are generally below the agency's LOCs for non-target organisms in both aquatic and terrestrial environments. regulations.gov Based on low exposure potential and relative insensitivity for many species, the EPA has made a "No Effect" determination for all listed endangered species concerning the use of d-allethrin. regulations.gov However, it is also noted that data gaps exist, particularly for assessing the potential risks from chronic exposure to many taxa. regulations.gov

Advanced Analytical Methodologies for Detection and Quantification of Trans Allethrin

Chromatographic Separation Techniques for Isomer-Specific Analysis

Chromatography is a cornerstone of modern analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like allethrin (B1665230), which has multiple stereoisomers, isomer-specific analysis is crucial as different isomers can exhibit varying biological activities.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and robust technique for the analysis of volatile and semi-volatile compounds like (-)-trans-Allethrin. hpst.cz This method offers high sensitivity and selectivity, making it ideal for detecting trace residues in various matrices such as food, water, and indoor air. hpst.cznih.gov The process begins with the sample being vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. puntofocal.gob.ar The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

Tandem mass spectrometry (MS/MS) enhances selectivity by performing two stages of mass analysis. The first stage selects the precursor ion of the target analyte, and the second stage analyzes the fragment ions produced after collision-induced dissociation. This reduces matrix interference and allows for confident identification and quantification at very low levels. mdpi.com For instance, methods have been developed for the simultaneous measurement of multiple pyrethroids, including allethrin, in indoor air with detection limits around 1 ng/m³. researchgate.net The run time for allethrin samples in GC-MS analysis can be approximately 33 to 34 minutes. researchgate.net

Table 1: Example GC-MS/MS Parameters for Allethrin Analysis

Parameter Setting
GC Column HP-1 capillary column (30 m x 0.32 mm) puntofocal.gob.ar
Injector Temperature 250 °C puntofocal.gob.ar
Carrier Gas Helium or Hydrogen hpst.cz
Oven Program Temperature gradient optimized for pyrethroid separation
Ionization Mode Electron Impact (EI) researchgate.net
MS/MS Transitions Specific precursor-to-product ion transitions for this compound

| Detection Limit | ~1 ng/m³ in air samples researchgate.net |

For the analysis of this compound and its metabolites in complex biological and environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice. mercodia.comnih.gov This technique is particularly suited for compounds that are less volatile, thermally labile, or polar, which can be challenging to analyze by GC. nih.gov LC-MS/MS is widely used for quantitative analysis of drugs and their metabolites in biological samples like plasma, urine, and tissues. mercodia.com

The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The use of soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the gentle transfer of ions into the mass spectrometer, minimizing fragmentation and preserving the molecular ion. capes.gov.br This is crucial for identifying unknown metabolites. LC-MS/MS has been successfully used to identify impurities in d-allethrin (B1317032) samples, confirming the presence of compounds like chrysolactone and chloro allethrin derivatives. capes.gov.br Furthermore, methods have been developed to quantify permethrin (B1679614) isomers and their metabolites in various biological matrices of pregnant rats and fetuses, demonstrating the technique's applicability to complex toxicokinetic studies. nih.gov

Table 2: LC-MS/MS in Metabolite Identification

Application Key Findings
Impurity Profiling of d-Allethrin Confirmed the identity of impurities like chrysolactone and chloro allethrin derivatives using API-ESI and APCI. capes.gov.br
Metabolite Identification in Complex Matrices UPLC coupled with high-resolution mass spectrometry can be used to identify pesticide metabolites in soil extracts. waters.com

| Toxicokinetic Studies | Quantified permethrin isomers and their metabolites in maternal and fetal tissues, demonstrating the ability to analyze complex biological samples. nih.gov |

Since this compound is a specific stereoisomer, determining its enantiomeric purity and the ratio of different isomers in a mixture is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. jascoinc.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. acs.org

Various chiral columns have been employed for the separation of allethrin isomers. acs.orgresearchgate.net For example, a two-dimensional achiral/chiral HPLC method has been optimized for the stereochemical resolution and determination of the elution order of the eight stereoisomers of synthetic allethrin. capes.gov.br This method used a monolithic silica (B1680970) column for the initial separation of cis and trans diastereoisomers, followed by an enantioselective column for the resolution of the individual stereoisomers. capes.gov.br The use of a circular dichroism (CD) detector can further aid in the identification and confirmation of the elution order of the enantiomers. capes.gov.br Such methods are crucial for quality control and for studying the stereoselective behavior of allethrin in biological and environmental systems.

Table 3: Chiral HPLC for Allethrin Isomer Separation

Chiral Stationary Phase Application
(2-hydroxypropyl)-β-cyclodextrin Shape selective in reverse-phase mode for allethrin using water and acetonitrile. jascoinc.com
Sumichiral OA-4600 Efficient separation of allethrin into its eight isomers. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Metabolites

Spectroscopic Characterization and Elucidation of Allethrin and its Degradation Products

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its various degradation products. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules, including this compound. wikipedia.org NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the ester carbonyl (C=O) group, the carbon-carbon double bonds (C=C), and the C-H bonds. The IR spectrum can be used as a fingerprint to identify the compound and to monitor its degradation, as changes in the functional groups will result in a different spectrum. puntofocal.gob.ar Theoretical studies have combined experimental IR spectra of allethrin with quantum mechanical calculations to perform complete vibrational assignments for both cis and trans isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. msu.edu The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax). msu.edu For this compound, the chromophores, such as the conjugated system in the cyclopentenone ring and the ester group, will give rise to characteristic UV absorption bands. researchgate.net UV-Vis spectroscopy is often used in conjunction with HPLC for the detection and quantification of analytes as they elute from the column. jascoinc.com The electronic spectra of cis and trans isomers of Allethrin have been studied in the gas phase, ethanol, and aqueous solutions, showing different behaviors depending on the solvent. researchgate.net

Table 4: Spectroscopic Data for Allethrin Isomers

Spectroscopic Technique Information Provided
IR Spectroscopy Confirms the presence of functional groups like C=O and C=C. The absorption spectrum of a sample should be very similar to that of a d-allethrin reference standard in the 4000 cm⁻¹ to 400 cm⁻¹ region. puntofocal.gob.ar

| UV-Vis Spectroscopy | Provides information on electronic transitions. Used for detection in HPLC, with a common wavelength being 254 nm. jascoinc.com The electronic spectra of cis and trans isomers show different behaviors in various solvents. researchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Advanced Sample Preparation Techniques for Diverse Environmental and Biological Matrices (Non-Human)

The accurate detection of this compound in complex environmental and non-human biological samples necessitates sophisticated sample preparation techniques to isolate the analyte from interfering matrix components. Modern methods aim to improve efficiency, reduce solvent consumption, and enhance the sensitivity of subsequent analytical measurements. researchgate.netmdpi.com

Conventional methods like liquid-liquid extraction (LLE) are often time-consuming and require large volumes of organic solvents. researchgate.net Advanced techniques such as Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Matrix Solid-Phase Dispersion (MSPD) have become prevalent for pyrethroid analysis. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent material packed in a cartridge. researchgate.net The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net For pyrethroids, common sorbents include C18-bonded silica. Immunoaffinity chromatography (IAC), a highly selective form of SPE, utilizes antibodies immobilized on a solid support to specifically capture the target analyte. nih.govresearchgate.net This approach has been successfully used for the selective extraction of pyrethroids from complex matrices. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free equilibrium-based technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace above it). mdpi.com The analytes partition from the sample matrix to the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

Matrix Solid-Phase Dispersion (MSPD): MSPD is particularly useful for solid and semi-solid samples. The process involves blending the sample with a solid sorbent (like C18) in a mortar and pestle, which simultaneously disrupts the sample matrix and disperses the components onto the sorbent surface. This mixture is then packed into a column, and interfering substances can be washed away before the target analyte is eluted. This method has been applied to the extraction of pyrethroid residues from various matrices. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS approach is a streamlined method that involves an initial extraction with a solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). mdpi.com This method has gained widespread use for multi-residue pesticide analysis, including pyrethroids, in diverse samples. mdpi.comuniroma1.it

These advanced methods offer significant advantages in terms of sample throughput, reduction in solvent use, and improved extract purity, which are critical for the reliable quantification of this compound at trace levels. researchgate.net

Table 1: Overview of Advanced Sample Preparation Techniques for Pyrethroids

Technique Principle Target Matrices (Non-Human) Advantages
Solid-Phase Extraction (SPE) Analyte partitioning between a liquid sample and a solid sorbent. Water, Soil extracts. Reduced solvent use, high recovery, and concentration factor. researchgate.net
Immunoaffinity Chromatography (IAC) Highly selective binding of analyte to immobilized antibodies. Fruit and vegetable extracts, soil. researchgate.net Excellent selectivity and cleanup, suitable for complex matrices. nih.gov
Solid-Phase Microextraction (SPME) Analyte partitioning from sample to a coated fiber. Water. Solvent-free, simple, integrates sampling and pre-concentration. mdpi.com
Matrix Solid-Phase Dispersion (MSPD) Simultaneous sample disruption and dispersion on a solid support. Soil, sediment, animal tissues. researchgate.net Effective for solid/semi-solid samples, simplifies workflow. researchgate.net
QuEChERS Acetonitrile extraction with salting-out followed by dispersive SPE cleanup. Fruits, vegetables, soil. mdpi.comuniroma1.it High throughput, low solvent use, versatile for multi-residue analysis. mdpi.com

Immunochemical Assays (e.g., ELISA) for Rapid Screening and Stereoselective Detection

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), provide a powerful tool for the rapid and high-throughput screening of this compound. nih.govucanr.edu These assays are based on the specific recognition of an analyte by an antibody. researchgate.net For chiral molecules like allethrin, developing antibodies that can distinguish between different stereoisomers is a significant achievement, enabling stereoselective detection. Allethrin has eight stereoisomers, with S-bioallethrin being the most insecticidally active.

A notable development is a polyclonal antibody-based indirect competitive ELISA (icELISA) designed for the stereoselective detection of S-bioallethrin. capes.gov.br In this assay format, the target analyte in the sample competes with a coating antigen (hapten-protein conjugate) for a limited number of specific antibody binding sites. nih.gov Higher concentrations of the target analyte result in a lower signal, allowing for quantification. nih.gov

Research has demonstrated the development of an ELISA that shows notable stereoselectivity for S-bioallethrin. rsc.org The assay achieved a half-maximal inhibition concentration (IC50) of 0.089 µg/mL and a limit of detection (LOD) of 0.0025 µg/mL. capes.gov.br The specificity of the assay was confirmed by testing its cross-reactivity with other allethrin isomers and different pyrethroids, where very low cross-reactivity was observed. capes.gov.br This stereoselectivity is crucial because the biological activity of allethrin's isomers varies significantly. The developed ELISA was successfully applied to the analysis of S-bioallethrin in environmental samples like water and dust, with recovery rates ranging from 90.7% to 111.7%, demonstrating its accuracy and suitability as a screening tool. capes.gov.br

Table 2: Performance of a Stereoselective ELISA for S-Bioallethrin

Parameter Value Reference
Assay Type Indirect Competitive ELISA (icELISA)
Target Analyte S-bioallethrin
Antibody Type Polyclonal (Rabbit)
IC50 0.089 µg/mL capes.gov.br
Limit of Detection (LOD) 0.0025 µg/mL capes.gov.br
Linear Range 0.0025 to 3.17 µg/mL
Cross-Reactivity Very low for other pyrethroids and stereoisomers capes.gov.br
Sample Matrix Water, Dust
Recovery Rate 90.7% - 111.7% capes.gov.br

Development of Biosensors for Real-time Environmental Monitoring

The development of biosensors represents a frontier in environmental science, aiming to provide continuous, real-time, and in-situ monitoring of pollutants like this compound. biorxiv.orgipindexing.com A biosensor is an analytical device that combines a biological recognition element (bioreceptor) with a physical transducer to convert a biological response into a measurable signal. nih.govmdpi.com For pyrethroid detection, various bioreceptors are being explored, including enzymes, antibodies, and nucleic acid aptamers. mdpi.com

Biorecognition Elements:

Enzymes: Enzyme-based biosensors often rely on the inhibition of enzymes like acetylcholinesterase by pesticides. However, their selectivity for specific pyrethroids can be limited.

Antibodies (Immunosensors): Leveraging the high specificity of antibodies, immunosensors are a specialized type of biosensor that can offer highly selective detection. nih.gov They can be integrated with various transducer platforms for signal generation. ucanr.edumdpi.com

Aptamers: Aptamers are single-stranded DNA or RNA molecules selected in vitro to bind to specific targets with high affinity and selectivity, offering an alternative to antibodies. mdpi.com

Transduction Methods: The transducer's role is to convert the binding event between the bioreceptor and this compound into a quantifiable signal. Common methods include:

Electrochemical Transducers: These measure changes in electrical properties (current, potential, impedance) resulting from the biochemical reaction. They are well-suited for miniaturization and integration into portable devices. mdpi.com

Optical Transducers: These detect changes in optical phenomena such as fluorescence, absorbance, or surface plasmon resonance (SPR) upon analyte binding. mdpi.comnih.gov

The goal is to create small, portable, and cost-effective biosensing devices that can be deployed in the field for the real-time monitoring of water sources and other environmental compartments. mdpi.comnih.gov While significant progress has been made in developing biosensors for various pesticides, challenges remain in creating robust and sensitive biosensors specifically for continuous monitoring of individual pyrethroid isomers like this compound in complex environmental conditions. biorxiv.orgresearchgate.net Future research focuses on improving the stability of biorecognition elements, enhancing signal transduction, and integrating these systems into deployable, autonomous monitoring networks. biorxiv.orgipindexing.com

Bioremediation and Detoxification Strategies for Allethrin Contamination

Microbial Degradation Technologies for Contaminated Soils and Waters

Microbial degradation involves the use of bacteria and fungi to break down hazardous compounds into less toxic or non-toxic substances. researchgate.net This process is considered a cost-effective and environmentally sound alternative to conventional physicochemical remediation methods. researchgate.netfrontiersin.org

A critical first step in developing microbial degradation technologies is the isolation and characterization of microorganisms capable of utilizing allethrin (B1665230) as a source of carbon and energy. researchgate.netnih.gov Researchers have successfully isolated several potent bacterial and fungal strains from contaminated environments like agricultural fields and wastewater sludge. nih.govsci-hub.se These microbes have demonstrated significant potential for allethrin bioremediation. researchgate.netnih.govnih.gov

Notable isolated strains include:

Acidomonas sp. : This bacterial isolate was shown to utilize allethrin as a sole carbon source, degrading over 70% of a 16 mM concentration within 72 hours in a minimal medium. researchgate.net

Sphingomonas trueperi CW3 : Isolated from wastewater sludge, this bacterium degraded 93% of an initial 50 mg/L allethrin concentration within seven days. researchgate.netcapes.gov.brnih.gov It also showed the ability to degrade other synthetic pyrethroids. capes.gov.brnih.gov

Bacillus megaterium HLJ7 : This highly efficient bacterium, obtained through enrichment culture, was able to remove 96.5% of 50 mg/L allethrin in a minimal medium within 11 days. nih.govresearchgate.net

Fusarium proliferatum CF2 : A novel fungal strain isolated from contaminated agricultural fields, it utilized allethrin as its sole carbon source and could tolerate concentrations up to 1000 mg/L. nih.gov It achieved complete degradation of 50 mg/L allethrin within 144 hours. nih.gov

The table below summarizes the degradation capabilities of these novel microbial strains.

Interactive Data Table: Characterization of Allethrin-Degrading Microbial Strains

Microbial Strain Type Source of Isolation Degradation Efficiency Time Frame Reference
Acidomonas sp. Bacterium Not Specified >70% of 16 mM 72 hours researchgate.net
Sphingomonas trueperi CW3 Bacterium Wastewater Sludge 93% of 50 mg/L 7 days researchgate.netcapes.gov.brnih.gov
Bacillus megaterium HLJ7 Bacterium Not Specified 96.5% of 50 mg/L 11 days nih.govresearchgate.net

The efficiency of microbial degradation is heavily influenced by environmental parameters such as pH, temperature, nutrient availability, and inoculum size. frontiersin.orgresearchgate.net Optimizing these conditions is crucial for maximizing the bioremediation rate. nih.gov Response Surface Methodology (RSM) is a statistical tool frequently used to determine the optimal conditions for pesticide degradation with high precision. nih.govresearchgate.net

For instance, the degradation of allethrin by Fusarium proliferatum CF2 was most effective at a temperature of 26°C and a pH of 6.0. nih.gov Similarly, the optimal conditions for Bacillus megaterium HLJ7 were found to be a temperature of 32.18°C and a pH of 7.52. nih.govresearchgate.net For Sphingomonas trueperi CW3, the degradation was optimized at 30°C and a pH of 7.0. researchgate.netcapes.gov.brnih.gov These findings indicate that different microbial strains have distinct optimal requirements for achieving peak degradation performance. frontiersin.orgnih.gov

Interactive Data Table: Optimal Conditions for Allethrin Degradation by Microbial Strains

Microbial Strain Optimal Temperature (°C) Optimal pH Other Conditions Reference
Sphingomonas trueperi CW3 30 7.0 Inocula concentration: 100 mg/L capes.gov.brnih.gov
Bacillus megaterium HLJ7 32.18 7.52 Inoculation amount: 1.31 × 10⁷ CFU/mL nih.govresearchgate.net

Two primary strategies for enhancing in-situ bioremediation are bioaugmentation and biostimulation. researchgate.netmdpi.com

Bioaugmentation involves introducing specific, pre-selected microbial strains or consortia into a contaminated site to supplement the indigenous microbial population. mdpi.comhawaii.edu This approach is particularly useful when the native microorganisms are incapable of degrading the target contaminant. hawaii.edu Studies have shown that bioaugmenting soil with strains like Bacillus megaterium HLJ7 or Sphingomonas trueperi CW3 significantly enhances the removal rate of allethrin. capes.gov.brnih.govresearchgate.net For example, in soil remediation experiments, strain HLJ7 removed approximately 70.8% of the initial allethrin (50 mg/kg) within 15 days, significantly reducing its half-life. nih.govresearchgate.net

Biostimulation focuses on stimulating the growth and activity of the indigenous microbial populations by adding nutrients, oxygen, or other growth-limiting substances. mdpi.comhawaii.edu This method aims to create a more favorable environment for the native degraders to thrive and carry out the detoxification process more effectively. mdpi.com

Both strategies can accelerate the degradation of pyrethroids in contaminated environments and are considered eco-friendly and cost-effective remediation technologies. researchgate.netfrontiersin.org

Optimization of Bioremediation Conditions (e.g., pH, Temperature, Nutrient Availability)

Enzymatic Biotransformation Systems for Allethrin Detoxification

The breakdown of allethrin by microorganisms is facilitated by specific enzymes that catalyze the transformation of the pesticide molecule. researchgate.net Utilizing these enzymes directly or through whole-cell systems offers a targeted approach to detoxification. mdpi.com

The initial and most critical steps in the biotransformation of allethrin are primarily carried out by two major families of enzymes: carboxylesterases (CbEs) and cytochrome P450-dependent monooxygenases. hep.com.cn

Esterases catalyze the hydrolysis of the central ester bond in the allethrin molecule. hep.com.cncapes.gov.br This cleavage is a crucial detoxification step, as it breaks the molecule into two less toxic parts: an acid moiety and an alcohol moiety. researchgate.net For allethrin, this results in the formation of chrysanthemic acid and allethrolone (B1665232). researchgate.net

Cytochrome P450 Monooxygenases (P450s) are involved in oxidative metabolism. hep.com.cn They can introduce hydroxyl groups at various positions on the allethrin molecule, such as on the methyl groups of the isobutenyl side chain or the methylene (B1212753) group of the allyl grouping. who.int This oxidation increases the water solubility of the compound, facilitating further degradation and excretion. who.int While ester hydrolysis is significant, oxidation by P450s is also a key metabolic pathway for allethrins. hep.com.cn

The metabolic pathway for allethrin degradation by Acidomonas sp. was proposed to proceed through a hydrolytic pathway followed by oxidation and dehydrogenation. researchgate.net Similarly, analysis of degradation by Bacillus megaterium HLJ7 suggested that allethrin is first degraded by the cleavage of its carboxylester bond. nih.govresearchgate.net

Recent advancements in biotechnology have opened new avenues for improving enzymatic remediation. researchgate.nettandfonline.com Recombinant DNA technology and protein engineering can be used to develop enzymes with enhanced catalytic efficiency, stability, and specificity for target pollutants. researchgate.netmdpi.com

The process involves isolating the gene that codes for a specific degradative enzyme (e.g., an esterase or P450) from a potent microorganism, manipulating it for improved properties, and then expressing it in a host organism like E. coli or yeast to produce large quantities of the recombinant enzyme. researchgate.nettandfonline.comacs.org These engineered enzymes can be used in ex situ remediation systems, such as bioreactors, where contaminated water or soil slurry can be treated under controlled conditions. researchgate.nethawaii.edu

Characterization of Esterases and P450 Monooxygenases Involved in Allethrin Metabolism

Phytoremediation Potential of Selected Plant Species for Allethrin Uptake and Metabolism

Phytoremediation is an emerging, cost-effective, and environmentally sound technology that utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants from soil, water, and air. tandfonline.com For pesticides like (-)-trans-Allethrin, plants can absorb the compound through their roots or leaves, subsequently metabolizing, sequestering, or volatilizing it. ijart.info The goal of phytoremediation is the complete mineralization of organic pollutants into less toxic substances. ijart.info While the precise metabolic pathways of allethrin within plants are not yet fully understood, several studies have demonstrated the potential of certain plant species to remove it from the environment. epa.gov

Research into the phytoremediation of allethrin has often focused on its removal from indoor air, where it is commonly used in mosquito coils. A study screened four common houseplants for their ability to absorb allethrin in a static glass chamber, with results analyzed by gas chromatography–mass spectrometry (GC-MS). ijart.info The findings indicated that different species exhibit varying removal capacities, and that performance can differ when plants are acting individually versus in a group. Polyscias fruticosa demonstrated the highest absorption capacity when tested individually, while Aglaonema commutatum was the most efficient when placed in a group with other plants. ijart.info This suggests a synergistic effect among plant species for improving indoor air quality. ijart.info

Table 1: Allethrin Removal Capacity of Selected Indoor Plants

Plant SpeciesConditionAllethrin Absorbed (ppb)Source
Polyscias fruticosaIndividual1357 ijart.info
Aglaonema commutatumSynergistic (in group)2458 ijart.info
Chlorophytum comosumIndividualHigh Capacity (exact value not specified) ijart.info

The potential of phytoremediation extends to aquatic environments. Studies on other pyrethroids have shown that aquatic plants are effective in removing these contaminants from water. Research involving the aquatic macrophytes Eichhornia crassipes (water hyacinth) and Pistia stratiotes (water lettuce), along with various algae species, demonstrated significant removal of pyrethroid contamination within seven days. researchgate.net The degradation rate constants were found to be 53 to 66 times higher in treatments containing these plants and algae compared to control groups, indicating that phytoremediation is a highly efficient process for removing pyrethroids from water. researchgate.net

Table 2: Pyrethroid Removal by Aquatic Macrophytes and Algae

OrganismContaminant TypeRemoval EfficiencyTimeframeSource
Eichhornia crassipesPyrethroids58-76%7 days researchgate.net
Pistia stratiotesPyrethroids58-76%7 days researchgate.net
Algae (Chaetomorpha, Sirogonium, Zygnema)Pyrethroids58-76%7 days researchgate.net

Integration of Biological and Advanced Oxidation Processes for Comprehensive Remediation

AOPs, such as ozonation (O₃), UV irradiation, Fenton processes (Fe²⁺/H₂O₂), and photocatalysis, involve the generation of highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can non-selectively attack and break down recalcitrant organic molecules like pyrethroids into simpler, less toxic, and more biodegradable intermediates. researchgate.net However, achieving complete mineralization to CO₂ and H₂O using AOPs alone can be energy-intensive and costly.

This is where biological treatment plays a crucial role. The intermediates produced by AOPs are often more amenable to microbial degradation. researchgate.net Numerous microorganisms have been identified that can degrade pyrethroids. For instance, bacterial strains like Bacillus megaterium HLJ7 and Acidomonas sp. have demonstrated a high capacity for allethrin degradation. researchgate.netresearchgate.net Bacillus megaterium HLJ7 was able to remove 96.5% of a 50 mg/L allethrin concentration within 11 days, primarily through the cleavage of the carboxylester bond. researchgate.netnih.gov Similarly, Acidomonas sp. degraded over 70% of allethrin within 72 hours, utilizing it as a sole carbon source. researchgate.net

The integration strategy typically involves using an AOP as a pre-treatment step to enhance the biodegradability of the wastewater, followed by a biological treatment step to remove the bulk of the organic load. researchgate.netnih.gov A study on the removal of the pyrethroid deltamethrin (B41696) from aqueous solutions provides a clear example of this synergy. An O₃/UV oxidation system was able to achieve 100% removal of the pesticide. nih.gov The wastewater, now containing more biodegradable organic compounds, was then fed to a bioreactor, which achieved over 95% removal of the remaining Chemical Oxygen Demand (COD). nih.gov This demonstrates the effectiveness of the combined approach for comprehensive pesticide remediation.

Table 3: Example of Integrated AOP-Biological Treatment for Pyrethroid Removal (Deltamethrin)

Treatment StepProcessTargetRemoval EfficiencySource
1 (Pre-treatment)O₃/UV OxidationDeltamethrin100% nih.gov
2 (Biological Treatment)BioreactorResulting COD>95% nih.gov

This integrated system leverages the rapid oxidation power of AOPs to handle the initial recalcitrant structure of this compound, followed by the cost-effective and environmentally friendly nature of biological degradation to complete the remediation process. nih.gov Such a combined strategy is a robust solution for the thorough treatment of water and soil contaminated with pyrethroid insecticides.

Mechanisms of Resistance Development in Target Arthropod Populations

Target-Site Insensitivity: Knockdown Resistance (kdr and super-kdr) Mutations in VGSCs

The primary target for pyrethroid insecticides, including (-)-trans-allethrin, is the voltage-gated sodium channel (VGSC) in the nerve cells of insects. frontiersin.orgd-nb.inforesearchgate.netmdpi.com Mutations in the gene encoding this channel can lead to a form of resistance known as knockdown resistance (kdr), which reduces the sensitivity of the nerve to the insecticide. nih.govmdpi.comnih.govwho.int A more potent form of this resistance, termed super-kdr, arises from the presence of multiple mutations. nih.govresearchgate.netnih.gov

Identification and Genetic Mapping of Resistance Alleles

Specific point mutations within the VGSC gene are responsible for kdr and super-kdr resistance. nih.govnih.govwho.intnih.gov These mutations result in amino acid substitutions in the sodium channel protein, altering its structure and reducing its affinity for pyrethroids. nih.govresearchgate.net One of the most well-characterized kdr mutations is the substitution of leucine (B10760876) with phenylalanine at position 1014 (L1014F) in domain II of the sodium channel. nih.govacs.orgplos.org Other significant mutations associated with pyrethroid resistance include V410L, S989P, I1011M, V1016G, F1534C, and D1763Y, which have been identified in various insect species, including Aedes aegypti. who.intnih.gov The super-kdr phenotype often involves the co-occurrence of the L1014F mutation with another mutation, such as M918T. researchgate.netnih.govacs.org

Genetic mapping has been crucial in identifying the linkage of these resistance alleles. For instance, in the housefly, the kdr gene has been linked to specific genetic markers. who.int Similarly, in Aedes aegypti, resistance genes for pyrethroids have been mapped to specific chromosomes. who.int The development of molecular diagnostic tools, such as allele-specific PCR (AS-PCR) and TaqMan assays, has enabled the rapid detection and monitoring of these resistance alleles in field populations. d-nb.infoplos.org

Table 1: Key kdr and super-kdr Mutations and their Associated Amino Acid Changes

Mutation TypeAmino Acid SubstitutionLocation in VGSCAssociated Resistance
kdrLeucine to Phenylalanine (L1014F)Domain II, Segment 6Widespread pyrethroid resistance
kdrValine to Glycine (V1016G)Domain II, Segment 6Pyrethroid resistance
kdrPhenylalanine to Cysteine (F1534C)Domain III, Segment 6Pyrethroid resistance
super-kdrMethionine to Threonine (M918T)Domain II, S4-S5 linkerHigh-level pyrethroid resistance
super-kdrLeucine to Phenylalanine (L1014F) + Methionine to Threonine (M918T)Domain IIVery high-level pyrethroid resistance

Functional Characterization of Mutant Sodium Channels and Allethrin (B1665230) Binding

Functional studies using techniques like the Xenopus oocyte expression system have been instrumental in characterizing the effects of kdr mutations on sodium channel sensitivity to pyrethroids. nih.govnih.gov These studies have demonstrated that mutations such as L1014F significantly reduce the sensitivity of the sodium channel to the effects of pyrethroids. researchgate.net The presence of a second mutation, as seen in the super-kdr phenotype (e.g., L1014F + M918T), can further increase the level of resistance by several hundred-fold. researchgate.net

Molecular modeling and docking studies have provided insights into how these mutations affect the binding of pyrethroids to the sodium channel. acs.orgnih.gov It is hypothesized that pyrethroids bind to a receptor site on the sodium channel protein, and kdr mutations alter the conformation of this site, thereby reducing the binding affinity of the insecticide. researchgate.netacs.org For example, the L1014F mutation is thought to reduce the potency of deltamethrin (B41696) by decreasing its binding affinity to the open state of the sodium channel. researchgate.net The combination of mutations in super-kdr insects likely leads to a more significant disruption of the pyrethroid binding site, resulting in a much higher level of resistance. researchgate.netacs.org

Metabolic Resistance: Enhanced Detoxification Enzyme Systems

In addition to target-site insensitivity, insects can develop resistance to this compound through enhanced metabolism of the insecticide. nih.govplos.orgnih.gov This metabolic resistance is primarily mediated by three major families of detoxification enzymes: carboxylesterases, cytochrome P450 monooxygenases, and glutathione (B108866) S-transferases. nih.govnih.govmdpi.com

Role of Carboxylesterases in Allethrin Hydrolysis

Carboxylesterases (CCEs) are a crucial group of enzymes involved in the detoxification of pyrethroids. nih.govjst.go.jpnih.govmsstate.edu They catalyze the hydrolysis of the ester bond in the allethrin molecule, breaking it down into less toxic carboxylic acid and alcohol metabolites. nih.govnih.govmsstate.eduresearchgate.net Increased activity or overexpression of these enzymes can lead to more rapid detoxification of allethrin, preventing it from reaching its target site in the nervous system. jst.go.jp Studies have shown that both human and insect carboxylesterases can hydrolyze pyrethroids, with a notable stereoselectivity where trans-isomers are often hydrolyzed more rapidly than cis-isomers. nih.govmsstate.edu

Table 2: Role of Carboxylesterases in this compound Metabolism

Enzyme FamilyMechanismEffect on this compound
Carboxylesterases (CCEs)Hydrolysis of the ester linkageDetoxification to inactive metabolites

Cytochrome P450 Monooxygenase-Mediated Oxidation and its Genetic Basis

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including insecticides. plos.orgnih.govbritannica.comnih.gov In the context of allethrin resistance, P450s are involved in the oxidative detoxification of the molecule. eje.czmdpi.com This can involve various reactions, such as hydroxylation, which make the insecticide more water-soluble and easier to excrete. britannica.com

The overexpression of specific P450 genes is a common mechanism of metabolic resistance to pyrethroids in many insect species. plos.orgeje.czmdpi.com This overexpression can be due to changes in the regulatory regions of the P450 genes, leading to increased transcription. plos.orgnih.gov Several P450 genes, particularly from the CYP6 and CYP9 families, have been implicated in pyrethroid resistance. mdpi.comresearchgate.net

Behavioral Resistance Mechanisms and Avoidance Strategies in Arthropods

Behavioral resistance is a significant mechanism through which arthropods minimize their exposure to insecticides like this compound. irac-online.org This form of resistance involves a change in the behavior of an insect population to avoid lethal contact with a toxin. nih.gov Unlike physiological resistance, which involves metabolic or target-site changes, behavioral resistance is based on the ability of insects to detect and avoid treated areas. irac-online.org For pyrethroids, including this compound, these behaviors can manifest as irritancy (contact repellency) and spatial (non-contact) repellency. nih.goviastate.edu

Arthropods may cease feeding, move away from a treated area, or remain in untreated refuges to avoid exposure. irac-online.org The volatile nature of some pyrethroids, such as bioallethrin (B1148691) (which contains d-trans-allethrin), contributes to this spatial repellency, where the chemical vapor deters arthropods from entering a space. nih.goviastate.edu Studies on Aedes aegypti mosquitoes have shown that bioallethrin elicits significant spatial repellency, activating specific olfactory receptor neurons in the mosquito's antennae. nih.goviastate.edu This suggests that the repellency is not just a result of general irritation but involves specific sensory detection of the compound. nih.gov The ability of Anopheles mosquitoes to detect pyrethroid molecules without direct contact could promote the evolution of behavioral adaptations that allow them to evade control measures like insecticide-treated nets. researchgate.net

Research indicates that the mechanism for this repellency may be complex, potentially involving co-activation of both olfactory receptors and the voltage-gated sodium channels, the primary target site for pyrethroids. nih.goviastate.edu This dual action underscores the complexity of arthropod responses to chemical interventions. The development of such avoidance strategies can compromise the effectiveness of control measures that rely on arthropods coming into contact with a treated surface. acs.orgnih.gov

Table 1: Observed Behavioral Responses of Arthropods to Allethrin Compounds

Arthropod SpeciesCompoundObserved BehaviorFindingSource(s)
Aedes aegyptiBioallethrinSpatial RepellencyElicits non-contact repellency, activating specific olfactory receptor neurons. nih.goviastate.edu
Aedes aegyptid-trans-AllethrinKnockdown & MortalityShowed high efficacy in knockdown and mortality in chamber tests. researchgate.net
Anopheles spp.PyrethroidsSensory DetectionEvidence suggests spatial sensory detection of molecules used in insecticide-treated nets. researchgate.net
General ArthropodsPyrethroidsAvoidanceInsects may cease feeding or leave areas where spraying has occurred. irac-online.org

Cross-Resistance Patterns and Their Implications for Integrated Pest Management

Cross-resistance occurs when a resistance mechanism developed against one insecticide also provides resistance to other insecticides, particularly those within the same chemical class or with a similar mode of action (MoA). irac-online.org For this compound, which belongs to the pyrethroid class (IRAC MoA Group 3A), this is a critical concern for pest management. irac-online.org Pyrethroids all act as sodium channel modulators, so a target-site mutation that confers resistance to one pyrethroid is very likely to confer resistance to others. irac-online.orgirac-online.org

The primary mechanism for target-site resistance to pyrethroids is the modification of the voltage-gated sodium channel, often referred to as knockdown resistance (kdr). nih.goviastate.edu This single mechanism can lead to broad cross-resistance across the entire pyrethroid class. irac-online.org Additionally, metabolic resistance, where insects use enhanced levels of detoxification enzymes (like cytochrome P450s, esterases, and GSTs) to break down the insecticide, can also cause cross-resistance. irac-online.orgnih.gov Depending on the specific enzymes involved, metabolic resistance can sometimes extend to different chemical classes, such as organochlorines (e.g., DDT), organophosphates, and carbamates. irac-online.org For instance, enhanced carboxylesterase activity in the aphid Myzus persicae can confer resistance to pyrethroids, organophosphates, and carbamates. irac-online.org

These cross-resistance patterns have significant implications for Integrated Pest Management (IPM). arizona.edu A core principle of IPM and Insecticide Resistance Management (IRM) is the rotation of insecticides with different MoAs to delay the selection of resistant individuals. irac-online.orgarizona.edu If cross-resistance exists between different chemical groups, rotating between them will be ineffective. irac-online.org Therefore, knowledge of local cross-resistance patterns is essential for designing effective and sustainable control strategies. irac-online.orgarizona.edu Misuse or overuse of a single type of insecticide increases selection pressure, leading to the evolution of resistant populations and rendering entire chemical classes ineffective. irac-online.orgirac-online.org

Table 2: Insecticide Classes and Potential for Cross-Resistance with this compound (Pyrethroids)

Insecticide ClassIRAC MoA GroupShared MoA with Pyrethroids?Basis for Cross-ResistanceSource(s)
Other Pyrethroids3AYesIdentical target site (voltage-gated sodium channel). irac-online.orgirac-online.org
DDT / Methoxychlor3BYesSimilar target site (voltage-gated sodium channel). irac-online.orgarizona.edu
Organophosphates1BNoMetabolic resistance (e.g., enhanced enzyme activity like esterases or P450s). irac-online.org
Carbamates1ANoMetabolic resistance (e.g., enhanced enzyme activity like esterases or P450s). irac-online.org

Molecular Diagnostics for Resistance Alleles and Phenotypes in Pest Surveillance

Effective pest surveillance relies on the timely detection of insecticide resistance to inform control strategies. cicr.org.in Molecular diagnostics provide powerful tools to identify specific resistance-conferring genes (alleles) and monitor their frequency in pest populations before control failures become widespread. cicr.org.inresearchgate.net

For pyrethroids like this compound, the most well-characterized resistance alleles are mutations in the para-type voltage-gated sodium channel gene, which cause kdr. researchgate.netwho.int Several point mutations have been identified in various arthropod species that are strongly correlated with pyrethroid resistance. For example, the L1014F and L1014S mutations are common in mosquito populations like Culex pipiens pallens. researchgate.net In Aedes aegypti, mutations such as V1016G and F1534C are strongly associated with resistance phenotypes. who.intbioline.org.br

A range of molecular techniques has been developed to detect these specific alleles:

Allele-Specific PCR (AS-PCR): This method uses primers designed to specifically amplify either the resistant or susceptible allele, allowing for rapid genotyping of individual insects. researchgate.net

Real-Time PCR (e.g., TaqMan assays): These assays use fluorescent probes to detect and quantify the presence of specific alleles. They are generally more sensitive, specific, and high-throughput compared to conventional PCR methods. researchgate.net

DNA Sequencing: Direct sequencing of the target gene region provides the most definitive confirmation of known mutations and can also identify novel mutations. researchgate.net

RNA-Seq Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) can be used not only to detect target-site mutations but also to identify overexpressed detoxification genes (e.g., P450s, GSTs, CCEs) associated with metabolic resistance. nih.gov

These molecular assays are crucial components of modern pest surveillance programs. irac-online.org By monitoring the frequency and spread of resistance alleles, public health officials and crop protection specialists can make informed decisions about which insecticides to use and when to implement alternative control measures as part of an IRM strategy. cicr.org.inresearchgate.net

Table 3: Common Molecular Diagnostic Methods for Pyrethroid Resistance

Diagnostic MethodTargetPrincipleApplication in SurveillanceSource(s)
Allele-Specific PCR (AS-PCR)Known kdr mutationsDifferential amplification of susceptible vs. resistant alleles using specific primers.Rapid genotyping of field-collected individuals to determine allele frequency. researchgate.net
Real-Time TaqMan PCRKnown kdr mutationsAllele-specific fluorescent probes allow for sensitive and high-throughput detection and quantification.Large-scale screening of populations for known resistance markers. researchgate.net
Gene SequencingTarget-site gene (e.g., para)Determines the exact nucleotide sequence to confirm mutations and discover new ones.Validation of resistance, identification of novel alleles. researchgate.net
RNA-SeqAll expressed genesQuantifies gene expression levels across the genome.Detects both target-site mutations and overexpression of metabolic detoxification genes. nih.gov

Future Research Trajectories and Unresolved Questions in Trans Allethrin Science

Advanced Spectroscopic and Structural Biology Approaches for Target-Ligand Interactions

The primary target of (-)-trans-allethrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in insects. duke.edunih.gov These insecticides alter the normal function of the channel, leading to paralysis and death. nih.govresearchgate.net However, the precise molecular interactions between this compound and the VGSC are not yet fully elucidated. Future research will increasingly rely on sophisticated biophysical techniques to unravel these intricate details.

Advanced spectroscopic methods such as Surface-Enhanced Raman Spectroscopy (SERS) and fluorescence spectroscopy offer powerful, non-destructive means to study the binding of pyrethroids to their target proteins at low concentrations. benthamdirect.comekb.eg These techniques can provide insights into the conformational changes that occur in the VGSC upon ligand binding. benthamdirect.com

A significant leap forward is expected from the application of cryogenic electron microscopy (cryo-EM). Recent breakthroughs in cryo-EM have enabled the determination of high-resolution structures of eukaryotic VGSCs. grantome.comaups.org.au Future studies aim to determine the cryo-EM structures of VGSCs in complex with pyrethroids like this compound. duke.edugrantome.com This will provide an unprecedented atomic-level view of the binding pocket and the specific amino acid residues involved in the interaction. Such structural data is invaluable for understanding the basis of pyrethroid selectivity and for explaining the mechanisms of knockdown resistance (kdr), which arises from mutations in the VGSC gene. duke.edugrantome.com

Computational approaches, including molecular docking and molecular dynamics simulations, will continue to play a crucial role. acs.org These methods, guided by experimental data from spectroscopy and structural biology, can predict and simulate the binding modes of this compound and help to understand how kdr mutations affect these interactions. acs.orgplos.org

Table 1: Advanced Techniques for Studying this compound-Target Interactions

TechniqueApplication in this compound ResearchPotential Insights
Cryogenic Electron Microscopy (Cryo-EM)Determining the high-resolution 3D structure of the VGSC in complex with this compound.Precise mapping of the binding site, understanding the molecular basis of insecticide action and resistance. duke.edugrantome.com
Fluorescence SpectroscopyStudying the binding affinity and conformational changes of the target protein upon interaction with this compound.Characterization of the binding kinetics and thermodynamics. benthamdirect.com
Surface-Enhanced Raman Spectroscopy (SERS)Ultrasensitive detection and characterization of the interaction between this compound and the VGSC.Identification of specific molecular vibrations affected by binding, providing a detailed fingerprint of the interaction. ekb.eg
Molecular Docking & DynamicsSimulating the binding pose and stability of this compound within the VGSC binding site.Predicting key interacting residues and the impact of resistance-conferring mutations on binding affinity. acs.org

Development of Predictive Models for Environmental Fate and Ecotoxicological Impact under Climate Change Scenarios

The environmental fate and ecotoxicological impact of this compound are influenced by various environmental factors. Climate change, with its associated shifts in temperature, precipitation, and soil moisture, is expected to alter the persistence, degradation, and bioavailability of pyrethroids in the environment.

Future research will focus on developing sophisticated predictive models that can forecast the environmental behavior of this compound under different climate change scenarios. These models will integrate data on its physicochemical properties with environmental parameters to simulate its transport, partitioning, and transformation in soil, water, and air.

A key area of investigation will be the impact of rising temperatures on the degradation rates of this compound. While higher temperatures may accelerate microbial degradation, they could also increase its volatility, leading to wider atmospheric dispersal. Understanding these complex interactions is crucial for assessing the potential for long-range transport and contamination of remote ecosystems.

Furthermore, changes in rainfall patterns can affect the runoff of this compound from agricultural fields into aquatic ecosystems. Increased frequency of extreme weather events may lead to higher peak concentrations in surface waters, posing a greater risk to sensitive aquatic organisms. Research will need to quantify these risks and develop models that can predict the ecological consequences for non-target species.

Sustainable Approaches for Allethrin (B1665230) Production and Waste Stream Management

The industrial synthesis of allethrins, first achieved in 1949, has undergone significant modifications to improve efficiency and yield. who.intjst.go.jp However, traditional chemical synthesis often involves multiple steps, harsh reaction conditions, and the generation of hazardous waste. There is a growing need for more sustainable and environmentally friendly methods for producing this compound.

Future research in this area will likely focus on biocatalysis and metabolic engineering. The use of enzymes or whole-cell biocatalysts could offer a greener alternative to conventional chemical synthesis, potentially leading to higher stereoselectivity and reduced environmental impact. Researchers will explore the discovery and engineering of novel enzymes capable of catalyzing key steps in the allethrin synthesis pathway.

Effective management of waste streams from manufacturing processes is also a critical area for future research. This involves developing advanced treatment technologies to remove and degrade allethrin residues from industrial effluents, preventing their release into the environment. Research into bioremediation strategies, using microorganisms capable of degrading pyrethroids, could provide a cost-effective and sustainable solution for waste management.

Exploration of Novel Mechanisms of Action and Resistance beyond Current Paradigms

Future research will aim to identify and characterize these novel mechanisms of action. This could involve screening for interactions with other ion channels, such as voltage-gated calcium and chloride channels, as well as neurotransmitter receptors. nih.govresearchgate.net Understanding these alternative targets could open up new avenues for the development of insecticides with improved efficacy and reduced potential for cross-resistance.

Similarly, while target-site insensitivity (kdr) and metabolic resistance are the most well-understood mechanisms of pyrethroid resistance, other mechanisms may also be involved. Future studies will investigate the role of cuticular resistance (changes in the insect's outer layer that reduce insecticide penetration) and behavioral resistance (changes in insect behavior that reduce exposure to the insecticide). A more comprehensive understanding of all resistance mechanisms is essential for developing effective resistance management strategies.

Biosynthesis of Pyrethroid-like Compounds and Allethrin Precursors in Engineered Organisms

The natural pyrethrins (B594832), produced by certain species of chrysanthemum, are the inspiration for synthetic pyrethroids like allethrin. duke.eduwho.int The biosynthesis of these complex molecules in plants involves a series of enzymatic reactions. Future research will focus on elucidating these biosynthetic pathways and harnessing them for the production of pyrethroid-like compounds and allethrin precursors in engineered microorganisms.

By transferring the relevant plant genes into microbial hosts such as yeast or bacteria, it may be possible to create "cell factories" for the sustainable and cost-effective production of these valuable chemicals. This approach, known as synthetic biology, offers several advantages over traditional chemical synthesis, including the use of renewable resources and the potential for producing novel pyrethroid analogs with improved properties.

A key challenge will be to identify and characterize all the enzymes involved in the pyrethrin biosynthetic pathway and to optimize their expression and activity in the microbial host. This will require a combination of genomics, transcriptomics, and metabolomics approaches, coupled with advanced techniques in metabolic engineering. The successful implementation of this technology could revolutionize the production of pyrethroid insecticides, making them more accessible and environmentally friendly.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying (-)-trans-Allethrin in environmental samples, and how should they be validated?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for quantifying this compound. Validation requires calibration curves (linearity), limits of detection/quantification (LOD/LOQ), recovery rates (spiked samples), and inter-day precision. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Ensure compliance with EPA or OECD guidelines for environmental analysis .

Q. How can researchers ensure stereochemical purity during the synthesis or isolation of this compound?

  • Methodological Answer: Use chiral chromatography (e.g., chiral stationary phases like cellulose derivatives) coupled with polarimetric detection or nuclear magnetic resonance (NMR) to confirm enantiomeric excess. Compare retention times and optical rotation values with certified standards. Purity assessments should include differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What are the key physicochemical properties of this compound that influence its environmental persistence?

  • Methodological Answer: Determine octanol-water partition coefficients (log Kow) to assess bioaccumulation potential, hydrolysis half-lives at varying pH levels, and photodegradation rates under UV/visible light. Use standardized OECD 111 (shake-flask method) for log Kow and OECD 316 for photolysis. Data should be replicated across three independent trials to ensure reliability .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the neurotoxic effects of this compound across different model organisms?

  • Methodological Answer: Employ tiered testing:

  • In vitro: Use primary neuronal cultures or neuroblastoma cell lines to measure sodium channel modulation (patch-clamp electrophysiology) and acetylcholinesterase inhibition.
  • In vivo: Select non-target organisms (e.g., zebrafish, Drosophila) and mammals (rodents) for dose-response studies. Track behavioral endpoints (e.g., locomotor activity) and histopathological changes. Include positive controls (e.g., deltamethrin) and statistical power analysis to justify sample sizes .

Q. What strategies can resolve contradictions in reported degradation rates of this compound in aquatic systems?

  • Methodological Answer: Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., pH, microbial communities, light exposure). Replicate experiments under controlled conditions using standardized OECD 308/309 protocols. Apply multi-method validation (e.g., GC-MS, LC-QTOF) to detect transformation products and quantify parent compound depletion. Use kinetic models (e.g., first-order decay) to compare half-lives .

Q. How can computational models improve the prediction of this compound’s interaction with non-target species’ receptors?

  • Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to simulate binding affinity to insect vs. mammalian sodium channels. Validate predictions with in vitro receptor-binding assays. Use quantitative structure-activity relationship (QSAR) models to extrapolate toxicity thresholds for untested species. Ensure transparency by depositing modeling data in repositories like Chemotion .

Q. What methodologies are critical for assessing the metabolic pathways of this compound in hepatic microsomes?

  • Methodological Answer: Incubate this compound with liver microsomes (human/rat) and NADPH cofactors. Identify phase I metabolites (oxidation, hydrolysis) via LC-HRMS and compare with synthetic standards. Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic contributions. Include negative controls (heat-inactivated microsomes) and triplicate runs .

Methodological Best Practices

  • Data Reproducibility : Document experimental protocols in line with NIH guidelines (e.g., detailed reagent sources, equipment settings) to enable replication .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons; report effect sizes and confidence intervals .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.